molecular formula C6H12ClNO3 B2407581 3-Methylmorpholine-3-carboxylic acid HCl CAS No. 2055840-08-7

3-Methylmorpholine-3-carboxylic acid HCl

Cat. No.: B2407581
CAS No.: 2055840-08-7
M. Wt: 181.62
InChI Key: AYIGRBUPBGQFCU-UHFFFAOYSA-N
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Description

3-Methylmorpholine-3-carboxylic acid HCl is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a rigid morpholine ring and a carboxylic acid functional group, makes it a valuable scaffold for constructing more complex molecules. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, found in a wide range of therapeutic agents due to its ability to influence the pharmacokinetic properties and potency of drug candidates . Researchers utilize this and similar morpholine-carboxylic acid derivatives as key intermediates in the synthesis of potential pharmaceuticals, particularly for developing bioactive molecules with applications in central nervous system (CNS) disorders and infectious diseases . The hydrochloride (HCl) salt form enhances the compound's stability and solubility, facilitating its handling and use in various organic synthesis and analytical chemistry processes . As a chiral template, it is employed in organic synthesis to access other complex structures . This compound is strictly for research and development purposes in laboratory settings.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylmorpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-6(5(8)9)4-10-3-2-7-6;/h7H,2-4H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIGRBUPBGQFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methylmorpholine-3-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methylmorpholine-3-carboxylic acid hydrochloride is a substituted cyclic amino acid derivative. The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability. The introduction of a carboxylic acid and a methyl group at the C3 quaternary center creates a unique chiral building block with significant potential in drug discovery and development. Its structure as a hydrochloride salt influences its solid-state properties and spectroscopic behavior.

This guide provides a detailed analysis of the expected spectroscopic data for 3-Methylmorpholine-3-carboxylic acid HCl, offering a predictive but robust framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights herein are grounded in fundamental principles and data from analogous structures, designed to equip researchers with the knowledge to identify and verify this compound with high confidence.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The following diagram illustrates the conventional atom numbering for this compound, which will be used throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the methyl group and the six methylene protons on the morpholine ring. Due to the hydrochloride form, the nitrogen atom is protonated, which will significantly influence the chemical shifts of adjacent protons (C2-H and C5-H). The chair conformation of the morpholine ring leads to diastereotopic protons (axial and equatorial), which will likely exhibit complex splitting patterns.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Rationale
COOH 11.0 - 13.0 Broad Singlet (br s) N/A Acidic proton, exchangeable with solvent.
N-H 9.0 - 10.0 Broad Singlet (br s) N/A Ammonium proton, deshielded and exchangeable.
C2-H, C5-H 3.3 - 4.2 Multiplet (m) geminal, vicinal Protons adjacent to electronegative atoms (O and N⁺), showing complex splitting due to axial/equatorial positions.[2]
C6-H 3.8 - 4.5 Multiplet (m) geminal, vicinal Protons adjacent to oxygen, diastereotopic.

| C8-H ₃ (Methyl) | 1.5 - 1.7 | Singlet (s) | N/A | Protons on a methyl group attached to a quaternary carbon. |

Interpretation: The most downfield signals are expected from the acidic carboxylic acid and the ammonium proton, which often appear as broad singlets and can be confirmed by D₂O exchange. The morpholine ring protons are expected to resonate in the 3.3-4.5 ppm range.[1] The protons on C2 and C5, being adjacent to the positively charged nitrogen, will be deshielded and shifted further downfield compared to those on C6, which are adjacent to the oxygen. The lack of a proton on the C3 carbon means the methyl signal at ~1.6 ppm will be a sharp singlet. The complexity of the methylene signals arises from the rigid chair conformation, where axial and equatorial protons have different chemical environments and coupling constants (J_aa ≈ 10-13 Hz, J_ae ≈ 2-5 Hz, J_ee ≈ 2-5 Hz).[3]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C7 (C=O) 170 - 175 Carbonyl carbon of a carboxylic acid.[4]
C2, C5 45 - 55 Carbons adjacent to the protonated nitrogen atom.[2]
C6 65 - 75 Carbon adjacent to the oxygen atom.[2]
C3 (Quaternary) 55 - 65 Quaternary carbon adjacent to nitrogen, deshielded.[5]

| C8 (Methyl) | 20 - 25 | Aliphatic methyl carbon.[4] |

Interpretation: The carbonyl carbon (C7) of the carboxylic acid is the most deshielded, appearing in the 170-175 ppm region.[4] The quaternary carbon (C3) is also significantly deshielded due to its substitution pattern and proximity to the nitrogen atom; its signal will be of lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation time.[5][6] The C6 carbons adjacent to the oxygen atom are expected around 65-75 ppm. The C2 and C5 carbons, being adjacent to the ammonium nitrogen, will appear in the 45-55 ppm range. The methyl carbon (C8) will be the most upfield signal. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to confirm these assignments: DEPT-90 would show no signals, DEPT-135 would show the CH₃ signal pointing up and the CH₂ signals pointing down, and the C=O and quaternary C3 would be absent in both DEPT spectra.[7]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to ensure dissolution and allows for the observation of N-H and O-H proton exchange.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the broad signals for the COOH and N-H protons confirms their assignment.

  • ¹³C NMR and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum. Subsequently, run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound, the spectrum will be dominated by absorptions from the carboxylic acid and the secondary ammonium salt moieties.

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹) Intensity/Shape Vibrational Mode
O-H (Carboxylic Acid) 2500 - 3300 Very Broad, Strong O-H Stretch (H-bonded)
N⁺-H (Ammonium) 2400 - 2800 Broad, Strong (Overlaps O-H) N-H Stretch
C-H (Aliphatic) 2850 - 2960 Medium C-H Stretch
C=O (Carboxylic Acid) 1700 - 1730 Strong, Sharp C=O Stretch
N⁺-H Bend 1500 - 1600 Medium N-H Bend (Asymmetric)
C-O Stretch 1210 - 1320 Strong C-O Stretch

| C-N Stretch | 1000 - 1250 | Medium | C-N Stretch |

Interpretation: The most characteristic feature of an amino acid hydrochloride IR spectrum is the extremely broad and intense absorption band spanning from ~2400 to 3300 cm⁻¹.[8][9] This band arises from the overlapping stretching vibrations of the carboxylic acid O-H and the ammonium N⁺-H groups, both of which are involved in extensive hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid is expected as a strong, sharp peak around 1700-1730 cm⁻¹.[9] The presence of the ammonium group will also give rise to a characteristic N-H bending vibration in the 1500-1600 cm⁻¹ region. The fingerprint region below 1400 cm⁻¹ will contain complex vibrations including the C-O and C-N stretching modes, which are useful for confirmation but are harder to assign definitively without a reference spectrum.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Place the prepared sample (pellet or on ATR) in the sample compartment of an FTIR spectrometer.

    • Acquire a background spectrum of air (or the empty ATR crystal).

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, allowing for the confirmation of molecular weight and elucidation of structural features. Electrospray ionization (ESI) in positive ion mode is a suitable technique for this polar, pre-charged molecule.

Predicted Mass Spectrum (ESI+):

  • Molecular Ion: The expected base peak will be the protonated molecule [M+H]⁺, corresponding to the free base form.

    • Molecular Formula (Free Base): C₆H₁₁NO₃

    • Exact Mass: 145.0739 g/mol

    • Expected [M+H]⁺: m/z 146.0812

Proposed Fragmentation Pathway

Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to undergo characteristic fragmentations. The cyclic nature of the molecule means that initial fragmentation will likely involve the loss of small neutral molecules or ring-opening events.[10][11]

G cluster_0 cluster_1 cluster_2 M [M+H]⁺ m/z 146.08 frag1 [M+H-H₂O]⁺ m/z 128.07 M->frag1 - H₂O (18 Da) frag2 [M+H-COOH]⁺ m/z 101.07 M->frag2 - COOH (45 Da) frag3 [M+H-H₂O-CO]⁺ m/z 100.06 frag1->frag3 - CO (28 Da) frag4 Further Fragments m/z < 100 frag2->frag4 Ring Opening

Caption: Proposed ESI-MS/MS fragmentation of 3-Methylmorpholine-3-carboxylic acid.

Interpretation of Fragmentation:

  • Loss of Water ([M+H-H₂O]⁺, m/z 128.07): A common initial loss from the carboxylic acid group.

  • Loss of the Carboxyl Radical ([M+H-COOH]⁺, m/z 101.07): Decarboxylation is a primary and highly favorable fragmentation pathway for amino acids, leading to a stable fragment corresponding to the protonated 3-methylmorpholine ring.

  • Sequential Loss ([M+H-H₂O-CO]⁺, m/z 100.06): Following the initial water loss, a subsequent loss of carbon monoxide can occur.

  • Ring Fragmentation: The fragment at m/z 101.07 can undergo further ring-opening and fragmentation, leading to a series of smaller ions characteristic of the morpholine core.[10]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture such as 50:50 water/acetonitrile with 0.1% formic acid to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, for high-resolution mass analysis.

  • MS Scan: Infuse the sample solution into the ESI source and acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 146.08) as the precursor ion and perform a product ion scan (MS/MS) using collision-induced dissociation (CID) to generate and detect the fragment ions.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR spectroscopy will define the carbon-hydrogen framework and confirm the presence and connectivity of the methyl and morpholine ring protons. IR spectroscopy provides definitive evidence for the carboxylic acid and ammonium hydrochloride functional groups through their characteristic broad stretching and sharp carbonyl absorptions. Finally, high-resolution mass spectrometry will confirm the molecular weight and offer structural insights through predictable fragmentation pathways, primarily initiated by decarboxylation. This comprehensive guide serves as a robust predictive reference for researchers working with this and structurally related compounds, ensuring accurate and efficient characterization.

References

  • Deli, J., & Szollosy, A. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • BenchChem. (n.d.). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.
  • Luesch, H., et al. (2001). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 12(3), 269-276.
  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.
  • Kasai, T., Furukawa, K., & Sakamura, S. (1979). Infrared and Mass Spectra of α-Amino Acid Amides. Journal of the Faculty of Agriculture, Hokkaido University, 59(3), 300-303.
  • Schilling, B., et al. (2002). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. In Mass Spectrometry of Peptides and Proteins. Royal Society of Chemistry.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. ASMS 2019 Poster MP 583.
  • Feairheller, W. R., Jr., & Miller, J. T., Jr. (1970). INFRARED SPECTRA OF AMINO ACIDS AND SIMPLE POLYPEPTIDES.
  • MDPI. (2025, February 5). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Retrieved from [Link]

  • Meckler, H. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Acta Biochimica Polonica, 48(4), 1109-1112.
  • University of Calgary. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). 13C NMR Spectroscopy Explained.
  • ResearchGate. (n.d.). IR spectra of L-Thr.HCl (a), and 2L-Thr.HCl (b).
  • Royal Society of Chemistry. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure for the synthesis of carboxylic acids.
  • Barth, A. (2006). Infrared spectra and molar absorption coefficients of the 20 alpha amino acids in aqueous solutions in the spectral range from 1800 to 500 cm(-1). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(4), 987-1001.
  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Wired Chemist. (n.d.). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Retrieved from [Link]

  • BenchChem. (n.d.). Synthesis routes of 4-Methylmorpholine-3-carboxylic acid.

Sources

Commercial Suppliers of 3-Methylmorpholine-3-carboxylic acid HCl: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of specialized chemical building blocks is a critical decision that profoundly impacts the timeline, reproducibility, and success of a research program. 3-Methylmorpholine-3-carboxylic acid HCl is a chiral synthetic building block of increasing interest in medicinal chemistry. Its rigid, non-planar morpholine scaffold, combined with the stereospecific placement of a methyl group and a carboxylic acid handle, offers a unique three-dimensional profile for probing complex biological targets.

This guide provides an in-depth technical overview of this compound, its commercial availability, quality assessment protocols, and its applications in the synthesis of pharmacologically active agents. The content herein is structured to provide not just data, but actionable insights into the causality behind experimental and procurement choices.

Chemical Identity and Properties

3-Methylmorpholine-3-carboxylic acid and its hydrochloride salt exist as a racemic mixture or as individual enantiomers. The stereochemistry at the C3 position is a critical determinant of its interaction with chiral biological molecules, making the choice between the racemate, the (S)-enantiomer, or the (R)-enantiomer a primary consideration in experimental design.

PropertyRacemic 3-Methylmorpholine-3-carboxylic acid(S)-3-Methylmorpholine-3-carboxylic acid
CAS Number 1540082-29-8[1]1571218-95-5[1]
Molecular Formula C₆H₁₁NO₃C₆H₁₁NO₃
Molecular Weight 145.16 g/mol 145.16 g/mol
Structure Racemic 3-Methylmorpholine-3-carboxylic acid structure
(S)-3-Methylmorpholine-3-carboxylic acid structureTypical Form SolidSolid

Note: The hydrochloride salt will have a corresponding increase in molecular weight (181.62 g/mol ) and a different CAS number, though it is often cataloged by suppliers under the free acid's CAS number.

Commercial Suppliers and Procurement Strategy

The procurement of this compound requires careful consideration of purity, stereochemical integrity, and available documentation. The following table summarizes offerings from notable suppliers.

SupplierProduct NameCAS NumberPurityNotes
BLD Pharm 3-methylmorpholine-3-carboxylic acid[1]1540082-29-8≥95%Offers the racemic free acid.[1]
BLD Pharm (S)-3-Methylmorpholine-3-carboxylic acid[1]1571218-95-5≥95%Offers the (S)-enantiomer of the free acid.[1]
Smolecule This compound[2]Not Listed95%Directly lists the HCl salt, though without a specific CAS number.[2]

Expert Insight on Supplier Selection:

For early-stage discovery, where rapid screening of a novel scaffold is the goal, the racemic mixture may be a cost-effective starting point. However, once a hit is identified, transitioning to the enantiomerically pure forms is crucial, as biological activity is often confined to a single enantiomer. When ordering, it is imperative to request the lot-specific Certificate of Analysis (CoA) to verify the identity, purity (typically by HPLC and/or NMR), and, for chiral materials, the enantiomeric excess (ee%).

Quality and Purity Assessment: A Self-Validating System

The trustworthiness of a chemical supplier is validated by the quality and transparency of their documentation. Researchers should treat every new batch of starting material as an experimental variable that must be controlled.

Experimental Protocol: Incoming Material Verification
  • Documentation Review: Cross-reference the supplier's CoA with the product specification sheet. Key parameters to check are purity (%), identity confirmation (e.g., "conforms to structure"), and the analytical methods used.

  • Solubility Test: Before proceeding with a reaction, perform a small-scale solubility test in the intended reaction solvent. Any insolubility or unexpected coloration should be noted.

  • ¹H NMR Spectroscopy: Dissolve a small sample (1-5 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The resulting spectrum should be consistent with the expected structure of 3-Methylmorpholine-3-carboxylic acid. Pay close attention to the integration of the methyl signal and the morpholine ring protons. The presence of significant unidentifiable peaks indicates impurities.

  • LC-MS Analysis: For more rigorous verification, an LC-MS analysis can confirm the molecular weight of the main component and provide a more accurate purity assessment than NMR alone.

The following diagram illustrates a logical workflow for the quality control of incoming starting materials.

QC_Workflow cluster_0 Procurement Phase cluster_1 Material Receipt & Verification cluster_2 Disposition start Identify Need for This compound select_supplier Select Supplier Based on Purity & Documentation start->select_supplier request_coa Request Lot-Specific CoA select_supplier->request_coa place_order Place Order request_coa->place_order receive_material Receive Material place_order->receive_material doc_review Review CoA and SDS receive_material->doc_review analytical_qc Perform In-house QC (¹H NMR, LC-MS) doc_review->analytical_qc decision Pass QC? analytical_qc->decision release_to_lab Release to Lab for Synthesis decision->release_to_lab Yes quarantine Quarantine & Contact Supplier decision->quarantine No

Figure 1: A logical workflow for the quality control of incoming chemical reagents.

Applications in Research and Drug Discovery

Morpholine and its derivatives are considered privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] The morpholine ring is often used to improve the physicochemical properties of a molecule, such as solubility and metabolic stability.[3] The introduction of a methyl group and a carboxylic acid at the 3-position provides a versatile handle for further chemical elaboration.

The primary application of 3-Methylmorpholine-3-carboxylic acid is as a key intermediate in the synthesis of more complex molecules, particularly in the creation of libraries for lead discovery and optimization. The carboxylic acid can be readily converted to an amide, ester, or other functional groups, while the secondary amine of the morpholine ring can be functionalized, for example, through reductive amination or acylation.

While specific examples of the use of this compound in the synthesis of named active pharmaceutical ingredients (APIs) are not yet prevalent in publicly accessible literature, its utility can be inferred from the importance of similar building blocks in drug development.[4][] The synthesis of APIs often involves the coupling of complex fragments, where the carboxylic acid of our title compound could be activated to form an amide bond with a corresponding amine-containing fragment.

The diagram below illustrates a generalized synthetic pathway where a chiral morpholine carboxylic acid could be incorporated into a larger drug-like molecule.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Key Synthetic Step cluster_2 Product morpholine (S)-3-Methylmorpholine- 3-carboxylic acid HCl coupling Amide Bond Formation (e.g., HATU, EDCI) morpholine->coupling amine_fragment Amine-containing Fragment (R-NH₂) amine_fragment->coupling api_scaffold Drug-like Molecule with Chiral Morpholine Scaffold coupling->api_scaffold

Figure 2: Generalized synthetic scheme for the incorporation of 3-Methylmorpholine-3-carboxylic acid into a potential API.

Handling and Storage

As a hydrochloride salt of an amino acid derivative, this compound is expected to be a stable, crystalline solid. However, proper handling and storage are essential to maintain its integrity.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. A full Safety Data Sheet (SDS) should be consulted before use.

Conclusion

This compound and its enantiopure forms are valuable building blocks for modern drug discovery. The strategic selection of a reliable commercial supplier, coupled with a rigorous in-house quality control process, is paramount to ensuring the success of research endeavors that utilize this compound. As the complexity of therapeutic targets increases, the demand for such three-dimensionally rich and functionally versatile scaffolds is expected to grow, further cementing the importance of a clear and technically sound procurement and validation strategy.

References

  • BLD Pharm. Product Listing for 3-methylmorpholine-3-carboxylic acid and its (S)-enantiomer. (Accessed February 15, 2026).
  • Pastukhov, A. A., & Kurbatov, S. V. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-816.
  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219.
  • BOC Sciences. API and Intermediates: The Critical Link in Pharmaceutical Synthesis. (Accessed February 15, 2026).

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Methylmorpholine-3-carboxylic acid HCl synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 3-Methylmorpholine-3-carboxylic acid HCl. As a Senior Application Scientist, this document synthesizes established protocols with field-proven insights to help you navigate common challenges and optimize your reaction conditions.

Synthesis Overview: A Common Approach

The synthesis of 3-Methylmorpholine-3-carboxylic acid and its hydrochloride salt often involves a multi-step process. A prevalent and reliable method starts from readily available chiral precursors, such as L-serine or D-serine, to ensure enantiopurity in the final product. A key transformation is the reductive amination of a suitable aldehyde with the serine ester, followed by cyclization and subsequent N-methylation.

The following diagram illustrates a generalized workflow for this synthetic route.

Synthesis_Workflow A Starting Material (e.g., L-Serine Methyl Ester) B Reductive Amination (with an aldehyde, e.g., dimethoxyacetaldehyde) A->B Reagents: Aldehyde, Reducing Agent (e.g., H2/Pd/C) C Intermediate (Open-chain amino ester) B->C D Cyclization (Acid-catalyzed) C->D Reagents: Acid catalyst (e.g., p-TsOH) E Intermediate (Morpholine-3-carboxylic acid ester) D->E F N-Methylation (e.g., with formaldehyde and a reducing agent) E->F Reagents: Formaldehyde, H2/Pd/C G Final Product Ester F->G H Ester Hydrolysis (Acidic conditions) G->H Reagents: HCl I This compound H->I

Caption: Generalized workflow for the synthesis of this compound.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis of this compound.

Question 1: My reductive amination step is resulting in a low yield of the desired open-chain amino ester. What are the likely causes and how can I improve the yield?

Answer: Low yields in the initial reductive amination are a common hurdle. Several factors can contribute to this issue:

  • Suboptimal pH: The pH of the reaction mixture is critical for both imine formation and the subsequent reduction. If the pH is too low, the amine starting material will be protonated and less nucleophilic. If the pH is too high, the reducing agent may be less effective or side reactions can occur. Careful control of the pH, sometimes with a buffer system, is recommended.

  • Ineffective Reducing Agent: The choice of reducing agent is crucial. While catalytic hydrogenation (H₂/Pd/C) is often used, other reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) can be more effective for challenging reductive aminations.[1]

  • Reaction Temperature and Time: These parameters should be carefully monitored. Insufficient reaction time or a temperature that is too low can lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of starting materials or products.

  • Purity of Starting Materials: Ensure that the serine methyl ester and the aldehyde are of high purity. Impurities can interfere with the reaction.

Troubleshooting Workflow: Low Yield in Reductive Amination

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Check_Purity Verify Purity of Starting Materials (TLC, NMR) Start->Check_Purity Review_Conditions Review Reaction Conditions Start->Review_Conditions Analyze_Workup Analyze Work-up & Purification Start->Analyze_Workup Purify_SM Purify Starting Materials (Distillation, Recrystallization) Check_Purity->Purify_SM Impure Optimize_pH Optimize pH (e.g., use a buffer) Review_Conditions->Optimize_pH pH issue Change_Reducing_Agent Consider Different Reducing Agent (e.g., NaBH(OAc)₃) Review_Conditions->Change_Reducing_Agent Ineffective reduction Adjust_Temp_Time Adjust Temperature and Reaction Time (Monitor by TLC) Review_Conditions->Adjust_Temp_Time Incomplete reaction Optimize_Extraction Optimize Extraction (Solvent, pH) Analyze_Workup->Optimize_Extraction Product loss

Caption: Troubleshooting workflow for low yield in reductive amination.

Question 2: During the acid-catalyzed cyclization to form the morpholine ring, I am observing the formation of significant side products. How can I minimize these?

Answer: The formation of side products during cyclization is often related to the reaction conditions and the stability of the intermediates.

  • Strength of the Acid Catalyst: The choice and concentration of the acid catalyst (e.g., p-toluenesulfonic acid) are critical. Too strong an acid or too high a concentration can lead to undesired side reactions. A careful screening of the acid catalyst and its loading is recommended.

  • Inefficient Water Removal: The cyclization is a dehydration reaction. Inefficient removal of water can slow down the reaction and allow for competing side reactions to occur. Using a Dean-Stark apparatus or a drying agent can be beneficial.

  • Reaction Temperature: As with other steps, temperature control is key. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts.

Question 3: The N-methylation step is not proceeding to completion, and I am left with a mixture of the methylated and unmethylated morpholine. What can I do?

Answer: Incomplete N-methylation can be frustrating. Here are some common causes and solutions:

  • Choice of Methylating Agent: While formaldehyde in the presence of a reducing agent (like H₂/Pd/C) is a common method (Eschweiler-Clarke reaction), other methylating agents can be used. Dimethyl carbonate is a greener alternative to traditional methylating agents like methyl halides.[2]

  • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst (e.g., Palladium on carbon) is active. Using a fresh batch of catalyst may be necessary.

  • Stoichiometry of Reagents: Carefully check the molar ratios of the morpholine substrate, formaldehyde, and the reducing agent. An excess of the methylating agent may be required to drive the reaction to completion.

  • Reaction Conditions: The reaction temperature and pressure (if using H₂) should be optimized. For instance, some N-methylations with dimethyl carbonate benefit from higher temperatures.[2]

Question 4: I am having difficulty with the final ester hydrolysis and isolation of the hydrochloride salt. The product seems to be water-soluble, leading to losses during work-up. How can I improve the isolation?

Answer: The hydrochloride salt of 3-Methylmorpholine-3-carboxylic acid is indeed expected to have significant water solubility.

  • Solvent Selection for Extraction: After acidification, if you are attempting to extract the product into an organic solvent, you may experience low recovery. Instead, consider evaporating the aqueous solution to dryness to obtain the crude hydrochloride salt.

  • Purification of the HCl Salt: The crude product can then be purified by recrystallization from a suitable solvent system. A mixture of a polar solvent (like methanol or ethanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) is often effective for precipitating the hydrochloride salt.

  • Lyophilization: For small-scale syntheses, lyophilization (freeze-drying) of the aqueous HCl solution after hydrolysis can be an effective way to isolate the product without significant loss.

Optimized Reaction Conditions

The following table summarizes a set of optimized reaction conditions for key steps in the synthesis of this compound, based on literature precedents.[3][4]

Reaction Step Key Reagents Solvent Temperature Typical Reaction Time Key Considerations
Reductive Amination L-Serine methyl ester, Dimethoxyacetaldehyde, H₂/Pd/CMethanolRoom Temperature12-24 hoursMaintain an inert atmosphere (H₂). Ensure efficient stirring.
Cyclization Intermediate from previous step, p-Toluenesulfonic acidTolueneReflux4-8 hoursUse a Dean-Stark apparatus to remove water.
N-Methylation Morpholine-3-carboxylic acid ester, Formaldehyde, H₂/Pd/CMethanolRoom Temperature12-24 hoursUse a slight excess of formaldehyde.
Ester Hydrolysis 3-Methylmorpholine-3-carboxylic acid ester5 M HCl / Dioxane (1:1)Reflux12-18 hoursMonitor the reaction by TLC or LC-MS for complete hydrolysis.[3]

Experimental Protocols

Protocol 1: Synthesis of (S)-Fmoc-morpholine-3-carboxylic acid[3]

This protocol outlines the synthesis of the Fmoc-protected version, which can be deprotected in the final step.

  • Reductive Amination: L-serine methyl ester hydrochloride and dimethoxyacetaldehyde are stirred in the presence of 5% Pd/C under a hydrogen atmosphere. The addition of one molar equivalent of triethylamine can improve the yield.

  • Fmoc Protection: The resulting amine is protected with Fmoc-Cl in a water-dioxane solvent system with sodium bicarbonate as the base.

  • Cyclization: The Fmoc-protected intermediate is refluxed in toluene with a catalytic amount of p-toluenesulfonic acid.

  • Hydrogenation: The double bond formed during cyclization is hydrogenated using H₂/Pd/C.

  • Ester Hydrolysis: The methyl ester is hydrolyzed by refluxing in a 1:1 mixture of 5 M HCl and dioxane overnight.[3]

Protocol 2: N-Methylation of Morpholine-3-carboxylic acid[4]
  • To a solution of morpholine-3-carboxylic acid (1 eq) in a suitable solvent (e.g., methanol), add aqueous formaldehyde (1.2 eq).

  • Add 10% Palladium on carbon catalyst.

  • Stir the solution under a hydrogen atmosphere at room temperature for 24 hours.

  • After the reaction is complete, filter off the catalyst.

  • Concentrate the filtrate under vacuum to obtain the crude 4-methylmorpholine-3-carboxylic acid.[4]

References

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. The Journal of Organic Chemistry, 72(11), 4254–4257. Retrieved from [Link]

  • ChemicalBook. (n.d.). (R)-3-Methylmorpholine hydrochloride synthesis.
  • Google Patents. (2016). CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.
  • Google Patents. (2012). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • Wikipedia. (2023). Morpholine. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of the Chinese Chemical Society, 61(7), 785-790.
  • BenchChem. (n.d.). Synthesis routes of 4-Methylmorpholine-3-carboxylic acid.
  • PubMed. (2007). Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2014). CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • BenchChem. (n.d.). Troubleshooting low yield in 3-Chloroquinoline hydrochloride synthesis.

Sources

Common side products in the synthesis of 3-Methylmorpholine-3-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Methylmorpholine-3-carboxylic acid HCl. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this valuable heterocyclic amino acid building block. As a key structural motif in medicinal chemistry, ensuring its purity is paramount. This guide provides in-depth, field-proven insights and validated protocols to help you optimize your synthesis and isolate a high-purity product.

Overview of the Synthetic Pathway

A prevalent and robust method for synthesizing α-amino acids like 3-Methylmorpholine-3-carboxylic acid is through a modified Strecker synthesis. This pathway involves two primary stages: the formation of an α-aminonitrile intermediate, followed by its complete hydrolysis to the target carboxylic acid. Each stage presents unique challenges and potential for side product formation that must be carefully controlled.

SynthesisWorkflow Start Starting Materials (e.g., N-(2-hydroxyethyl)alaninonitrile precursor) Aminonitrile α-Aminonitrile Formation (Cyclization & Cyanide Addition) Start->Aminonitrile Strecker Reaction Conditions Hydrolysis Acid-Catalyzed Hydrolysis Aminonitrile->Hydrolysis Strong Acid (e.g., HCl) Product This compound Hydrolysis->Product Isolation & Purification

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis, identified through analytical characterization of the final product or in-process controls.

Q1: My final product analysis (HPLC, NMR) shows a significant secondary peak identified as 3-Methylmorpholine-3-carboxamide. How can I improve the conversion to the carboxylic acid?

A1: Root Cause & Mechanistic Insight

This is the most common side product and arises from the incomplete hydrolysis of the nitrile intermediate. Acid-catalyzed nitrile hydrolysis is a two-step process: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid.[1][2] The second step, amide hydrolysis, often requires more forcing conditions (higher temperature or longer reaction times) than the initial hydration.[3] If the reaction is quenched prematurely or the conditions are too mild, the amide intermediate will be isolated along with your product.

Troubleshooting Protocol:

  • Extend Reaction Time: Continue refluxing the reaction mixture for an additional 4-8 hours. Monitor the reaction's progress every 2 hours using a suitable analytical method (e.g., TLC or HPLC) to track the disappearance of the amide spot/peak.

  • Increase Temperature: If extending the time is ineffective, cautiously increase the reaction temperature by 10-15 °C. Be aware that excessive heat can promote side reactions like decarboxylation (see Q3).

  • Adjust Acid Concentration: The rate of hydrolysis is dependent on the acid concentration.[4] If using 6M HCl, consider switching to concentrated HCl (approx. 12M), but perform this on a small scale first to assess for potential degradation of the morpholine ring.

  • Re-subject the Product to Hydrolysis: If you have already isolated the mixture, you can re-dissolve it in aqueous HCl (e.g., 6M HCl) and reflux the solution until the amide is fully converted, monitoring as you go.

Q2: My yield is significantly lower than expected, and I've identified 3-methylmorpholine as a volatile byproduct. What is causing this loss of product?

A2: Root Cause & Mechanistic Insight

The presence of 3-methylmorpholine indicates that decarboxylation of the target amino acid has occurred. This is a common thermal or acid-catalyzed degradation pathway for α-amino acids, where the carboxylic acid group is lost as carbon dioxide. This is particularly prevalent under harsh acidic conditions combined with prolonged heating.

Troubleshooting Protocol:

  • Reduce Hydrolysis Temperature: This is the most critical parameter. Aim for the lowest temperature that still allows for complete hydrolysis of the amide within a reasonable timeframe (e.g., 80-90 °C instead of >100 °C).

  • Use Moderate Acid Concentration: Avoid using fuming acids. A 6M to 8M solution of HCl is often sufficient and presents a lower risk of decarboxylation than concentrated solutions.

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Once analytical monitoring shows full conversion of the amide, proceed immediately to the workup and isolation steps.

TroubleshootingTree Start Impurity Detected in Product? Amide Side Product: Amide (Incomplete Hydrolysis) Start->Amide Yes Decarboxylation Side Product: 3-Methylmorpholine (Decarboxylation) Start->Decarboxylation Yes UnreactedSM Side Product: Unreacted Starting Material Start->UnreactedSM Yes Action_Amide Action: 1. Increase Reflux Time 2. Cautiously Increase Temp. 3. Re-subject to Hydrolysis Amide->Action_Amide Action_Decarbox Action: 1. Lower Hydrolysis Temp. 2. Use Moderate Acid Conc. 3. Minimize Reaction Time Decarboxylation->Action_Decarbox Action_SM Action: 1. Check Stoichiometry 2. Use Dehydrating Agent 3. Increase Reaction Time (Step 1) UnreactedSM->Action_SM

Caption: Troubleshooting decision tree for common synthesis impurities.

Q3: My product is a racemic mixture, but my application requires a single enantiomer. What are my options?

A3: Root Cause & Mechanistic Insight

The classical Strecker synthesis is not stereoselective. The key cyanide addition to the imine (or iminium ion) intermediate can occur from either face of the planar sp2-hybridized carbon, resulting in a 50:50 mixture of R and S enantiomers.[5][6]

Resolution Strategies:

  • Chiral Resolution (Post-Synthesis): This is the most common approach. The racemic amino acid can be resolved by forming diastereomeric salts with a chiral resolving agent, such as L- or D-tartaric acid. The diastereomers have different solubilities and can be separated by fractional crystallization.

  • Asymmetric Synthesis: For more advanced control, employ an asymmetric Strecker reaction. This involves using a chiral auxiliary (e.g., a chiral amine instead of ammonia) or a chiral catalyst to direct the cyanide attack preferentially to one face of the imine, yielding an enantiomerically enriched product.[6]

  • Enzymatic Resolution: Certain enzymes can selectively act on one enantiomer of an amino acid or a derivative, allowing for the separation of the two.

Summary of Potential Side Products

The table below summarizes the key impurities, their origin, and recommended analytical techniques for identification.

Impurity NameStructure (SMILES)Common OriginRecommended Analytical Method
3-Methylmorpholine-3-carboxamide CC1(C(=O)N)N(CCO1)Incomplete hydrolysis of the nitrile intermediate.[3][7]HPLC-MS, ¹H NMR (distinct amide protons)
3-Methylmorpholine CC1COCCN1Decarboxylation of the final product due to excessive heat/acid.GC-MS (due to volatility), ¹H NMR
α-Aminonitrile Intermediate CC1(C#N)N(CCO1)Incomplete hydrolysis; reaction conditions too mild.HPLC-MS, IR spectroscopy (nitrile stretch ~2250 cm⁻¹)
Starting Materials VariesIncomplete initial reaction (e.g., Strecker step).TLC, HPLC, NMR
Opposite Enantiomer VariesNon-stereoselective nature of the classical Strecker synthesis.[6]Chiral HPLC, Polarimetry

Optimized Experimental Protocol (Example)

This protocol is a generalized example incorporating best practices to minimize side product formation. Always perform your own risk assessment before starting any chemical synthesis.

Step 1: α-Aminonitrile Formation

  • To a stirred solution of the appropriate ketone precursor (1.0 eq) and ammonium chloride (1.2 eq) in 7M ammonia in methanol at 0 °C, add potassium cyanide (1.2 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC or HPLC to confirm the consumption of the starting ketone.

  • Once complete, concentrate the mixture under reduced pressure. Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-aminonitrile.

Step 2: Acid Hydrolysis to Final Product

  • Add the crude α-aminonitrile to a round-bottom flask equipped with a reflux condenser.

  • Add 6M aqueous hydrochloric acid (10-20 volumes).

  • Heat the mixture to a gentle reflux (approx. 90-100 °C) and maintain for 12-24 hours.

  • In-Process Control: Take a small aliquot from the reaction every 4 hours. Neutralize it and spot on a TLC plate or inject on an HPLC to monitor the disappearance of the intermediate amide.

  • Once the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove excess HCl and water.

  • The resulting solid can be triturated with a solvent like acetone or isopropanol to induce crystallization and remove soluble impurities.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

References

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Sketchy. The Strecker Synthesis of Alpha-Amino Acids. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of 3-Methylmorpholine-3-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Methylmorpholine-3-carboxylic acid hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who require this chiral building block in high purity for their work in pharmaceutical synthesis and drug discovery.[1] As a substituted amino acid derivative, its purification requires careful consideration of its physicochemical properties, including its zwitterionic potential, pH-dependent solubility, and crystalline nature as a hydrochloride salt.

This guide provides not just protocols but the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs) & Foundational Knowledge

This section addresses common initial questions regarding the handling and properties of 3-Methylmorpholine-3-carboxylic acid HCl.

Q1: What are the key structural features of this compound that influence its purification?

A: Understanding the molecule's structure is critical. It possesses three key features:

  • A Tertiary Amine (Morpholine Nitrogen): This group is basic and, in the hydrochloride salt form, is protonated (R₃NH⁺). This positive charge significantly increases water solubility.[2] The basicity can cause strong interactions with acidic media like silica gel.[3]

  • A Carboxylic Acid: This group is acidic (-COOH). In its deprotonated carboxylate form (-COO⁻), it also enhances water solubility.

  • A Hydrochloride Salt: The compound is supplied as a salt to improve stability and crystallinity. This makes it amenable to recrystallization but dictates the choice of solvents.[4][5]

At neutral pH, the free molecule can exist as a zwitterion, possessing both a positive and a negative charge. Its overall solubility is therefore highly dependent on pH.

Q2: What are the most likely impurities I will encounter?

A: Impurities typically stem from the synthetic route. Common precursors in the synthesis of related morpholine carboxylic acids include serine esters and chloroacetyl chloride.[6][7] Therefore, potential impurities could be:

  • Unreacted starting materials.

  • Residual solvents from synthesis and workup (e.g., methanol, ethyl acetate, toluene, dichloromethane).[8][9]

  • Byproducts from side reactions.

  • Colored degradation products, often arising from prolonged heating.

Q3: Which analytical techniques are most effective for assessing the purity of my final product?

A: A combination of methods provides the most complete picture of purity:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for quantifying purity and detecting non-volatile impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the compound's identity and reveal the presence of residual solvents or structurally similar impurities.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of the parent compound and any impurities, confirming both identity and purity in a single run.[10][11]

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Section 2: Core Purification Protocols & Methodologies

The primary method for purifying a crystalline solid like this compound is recrystallization. For challenging separations, column chromatography with specific modifications may be necessary.

Protocol 1: Recrystallization from a Solvent/Anti-Solvent System

Recrystallization is the most effective method for removing small amounts of impurities from a solid compound. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent system. For a polar salt like this, polar protic solvents are a good starting point. See Table 1 for recommendations. A common and effective approach is to dissolve the compound in a minimal amount of a "good" solvent (like methanol or ethanol) and then add a "poor" solvent (an anti-solvent like diethyl ether or ethyl acetate) until turbidity persists.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating the mixture gently (e.g., on a hot plate with stirring) until the solid is fully dissolved. Use the absolute minimum amount of hot solvent required.

  • Decolorization (Optional): If the solution is colored, it indicates the presence of high molecular weight, conjugated impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated carbon. Swirl the flask and gently reheat for 5-10 minutes.

  • Hot Filtration (if carbon was used): If you performed decolorization, you must perform a hot gravity filtration using fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the filter funnel. Pre-heating the funnel and receiving flask is highly recommended.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent (e.g., diethyl ether) to remove any residual soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Solvent System (Good / Anti-Solvent)PolarityRationale & Comments
Methanol / Diethyl EtherHigh / LowExcellent for polar salts. Methanol provides high solubility when hot, and ether is an effective anti-solvent to induce crystallization.
Ethanol / Ethyl AcetateHigh / MediumA slightly less polar system that can be effective. Ethanol is a good solvent, and ethyl acetate is a moderate anti-solvent.[8]
Isopropanol / HexanesMedium / LowUseful if the compound is too soluble in methanol or ethanol.
Water / AcetoneHigh / MediumWater is a good solvent for many salts, but can sometimes be difficult to remove. Acetone acts as the anti-solvent.[5]
Protocol 2: Column Chromatography for Morpholine Derivatives

Due to the basic nature of the morpholine nitrogen, standard silica gel chromatography can result in poor separation, peak tailing, and even irreversible binding of the compound to the column.[3] This is caused by strong ionic interactions between the basic amine and the acidic silanol (Si-OH) groups on the silica surface.

Step-by-Step Methodology:

  • Eluent Preparation (Critical Step): The key to success is to neutralize the acidic sites on the silica gel. Prepare a mobile phase, typically a gradient of methanol in dichloromethane (DCM), and add a basic modifier. Add 0.5-1% triethylamine (Et₃N) to your eluent system. [3]

  • Column Packing: Pack a column with silica gel using your initial, less polar eluent (e.g., 1% Methanol in DCM + 1% Et₃N).

  • Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase or a strong solvent like pure methanol. Pre-adsorb the sample onto a small amount of silica gel by adding silica, dissolving the compound, and then evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin running the column with the initial low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 1% to 10% MeOH in DCM, all containing 1% Et₃N).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and should co-evaporate.

  • Final Product Isolation: The resulting product will be the free base of 3-Methylmorpholine-3-carboxylic acid. To convert it back to the HCl salt, dissolve the residue in a minimal amount of a solvent like methanol or diethyl ether and add a solution of HCl in ether or dioxane until precipitation is complete. Collect the resulting solid by filtration.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the purification process.

Q: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound's solubility limit is exceeded while the solution is still too warm for crystals to nucleate.

  • Solution 1 (Induce Nucleation): Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites.

  • Solution 2 (Seeding): If you have a small amount of pure solid, add a single seed crystal to the cooled solution to initiate crystallization.

  • Solution 3 (Re-dissolve and Adjust): Re-heat the solution until the oil redissolves completely. Add a small amount more of the "good" solvent to reduce the saturation level, then allow it to cool even more slowly.

  • Solution 4 (Change Solvents): The chosen solvent system may be inappropriate. Try a different combination from Table 1 .

Q: After recrystallization, my product is still colored. How can I remove the color?

A: This indicates that colored impurities were not fully removed.

  • Solution 1 (Activated Carbon): The most effective method is to re-run the recrystallization protocol, this time including the optional activated carbon treatment step (Protocol 1, Step 3) to adsorb the colored impurities. Do not use too much carbon, as it can also adsorb your product and reduce yield.

  • Solution 2 (Second Recrystallization): A second recrystallization may be sufficient to leave the remaining impurities in the mother liquor.

Q: I ran a silica gel column, but my recovery was very low and the peaks on my TLC plate are streaking. What went wrong?

A: This is the classic sign of strong interaction between your basic compound and the acidic silica gel.[3]

  • Solution (Use a Basic Modifier): You must add a basic modifier to your eluent. Re-run the column using a mobile phase that contains 0.5-1% triethylamine or a small amount of ammonia in methanol.[3] This neutralizes the acidic sites on the silica, allowing your compound to elute properly and significantly improving peak shape and recovery.

Q: My final yield after purification is disappointingly low. What are the common causes?

A: Low yield can result from several factors throughout the process.

  • Cause 1 (Recrystallization): Using too much solvent during the dissolution step will keep more of your product dissolved in the cold mother liquor. Always use the minimum amount of hot solvent.

  • Cause 2 (Transfers): Multiple transfer steps (from flask to filter, etc.) can lead to mechanical losses. Ensure you are rinsing your glassware with the mother liquor or cold solvent to recover all material.

  • Cause 3 (Column Chromatography): As mentioned above, irreversible binding to an unmodified silica column is a major cause of low recovery for basic compounds.[3]

  • Cause 4 (Premature Crystallization): If the product crystallizes in the filter funnel during a hot filtration, you will lose a significant amount of material. Ensure your funnel and receiving flask are pre-heated.

Section 4: Visualization & Workflows

Visual aids can help in deciding upon and executing the correct purification strategy.

Purification Strategy Decision Tree

Purification_Decision_Tree start Crude Product Analysis (TLC, NMR, LCMS) purity_check Assess Purity & Impurity Profile start->purity_check high_purity High Purity (>98%) Minor Impurities purity_check->high_purity High low_purity Low Purity (<98%) Significant Impurities purity_check->low_purity Low color_check Is the product colored? high_purity->color_check complex_check Are impurities structurally similar? low_purity->complex_check recrystallize_no_charcoal Protocol 1: Recrystallization color_check->recrystallize_no_charcoal No recrystallize_with_charcoal Protocol 1: Recrystallization with Activated Carbon color_check->recrystallize_with_charcoal Yes final_product Pure 3-Methylmorpholine-3- carboxylic acid HCl recrystallize_no_charcoal->final_product recrystallize_with_charcoal->final_product complex_check->color_check No column_chrom Protocol 2: Column Chromatography (with Et3N modifier) complex_check->column_chrom Yes column_chrom->final_product

Caption: Decision tree for selecting the appropriate purification method.

Standard Recrystallization Workflow

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Gravity Filtration (Optional, for solids/ charcoal removal) A->B C 3. Slow Cooling to Room Temperature B->C D 4. Induce Full Precipitation (Ice Bath) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Under High Vacuum F->G

Caption: Step-by-step workflow for the recrystallization protocol.

References
  • Technical Support Center: Purification of 3-Propylmorpholine and Its Deriv
  • Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds - Benchchem.
  • R-Morpholine-3-carboxylic acid hydrochloride - Chem-Impex.
  • (R)-3-Methylmorpholine hydrochloride synthesis - ChemicalBook.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC.
  • 1214686-81-3|Methyl morpholine-3-carboxyl
  • Morpholine - Wikipedia.
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties - Preprints.org.
  • Solubility of Organic Compounds.
  • CN102617503B - Novel synthetic method of (S)
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines - RSC Publishing.

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Technical Support Center: Degradation & Stability of 3-Methylmorpholine-3-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development scientists working with 3-Methylmorpholine-3-carboxylic acid HCl . It synthesizes structural chemical principles with practical stability profiling to provide a self-validating troubleshooting system.

Product: this compound Class:


-Disubstituted Cyclic Amino Acid (Quaternary Amino Acid)
Critical Attribute:  Non-proteinogenic, conformationally restricted scaffold.

Part 1: The Stability Matrix (Mechanistic Overview)

To troubleshoot effectively, you must understand the "Why" behind the degradation. This compound possesses a quaternary


-carbon  (bonded to a methyl group, a carboxyl group, the ring nitrogen, and the ring methylene). This structural feature dictates its unique stability profile:
  • Racemization Immunity: Unlike standard amino acids, this compound lacks an acidic

    
    -proton. Consequently, it cannot racemize  via the traditional enolization mechanism under basic conditions. If you observe optical rotation changes, look for chiral impurities or degradation, not racemization.
    
  • Decarboxylation Susceptibility: The steric bulk and electron-withdrawing nature of the quaternary center make thermal decarboxylation the primary degradation risk, particularly under acidic stress or high temperatures.

  • Oxidative Vulnerability: The secondary amine within the morpholine ring is susceptible to N-oxidation, especially in the presence of peroxides or radical initiators.

Visualizing the Degradation Pathways

The following diagram maps the kinetic sinks for this molecule. Use this to interpret unknown peaks in your chromatograms.

DegradationPathways cluster_legend Pathway Probability Parent 3-Methylmorpholine- 3-carboxylic acid HCl (Parent) Decarb 3-Methylmorpholine (Decarboxylation Product) Parent->Decarb Acid/Heat (-CO2) NOxide N-Oxide Impurity (Oxidative Product) Parent->NOxide Peroxides/Air (Oxidation) RingOpen Ring-Opened Amino Acids Parent->RingOpen Extreme Stress (Radical Cleavage) High Risk High Risk Medium Risk Medium Risk Low Risk Low Risk

Figure 1: Primary degradation pathways. Red paths indicate the highest probability events under standard processing conditions.

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific anomalies you may encounter during synthesis, extraction, or analysis.

Scenario A: Acidic Workup & Yield Loss

Q: I performed an acidic workup (pH 1) at elevated temperature and lost significant mass. Where did it go?

  • Diagnosis: Thermal Decarboxylation.[1]

  • Mechanism: While the HCl salt is stable at room temperature, heating

    
    -disubstituted amino acids in strong acid catalyzes the loss of 
    
    
    
    . The product, 3-methylmorpholine , is a liquid amine with high volatility compared to the amino acid.
  • Corrective Action:

    • Avoid heating acidic solutions above 50°C.

    • If concentration is necessary, use lyophilization (freeze-drying) rather than rotary evaporation at high temperatures.

    • Check the distillate/trap for 3-methylmorpholine (detectable via GC or LC-MS).

Scenario B: New Polar Impurity in HPLC

Q: After storing the free base in solution, I see a new peak eluting before the parent peak on Reverse Phase HPLC.

  • Diagnosis: N-Oxidation.[2]

  • Mechanism: The secondary amine is prone to oxidation by dissolved oxygen or trace peroxides in solvents (e.g., uninhibited THF or ethers), forming the N-oxide. This species is more polar than the parent.

  • Corrective Action:

    • Solvent Check: Ensure all organic solvents are peroxide-free.

    • Storage: Store the compound as the HCl salt, not the free base. The protonated amine (

      
      ) is resistant to oxidation.
      
    • Validation: Treat a small sample with dilute

      
      . If the impurity peak grows, it is the N-oxide.
      
Scenario C: Inconsistent Solubility

Q: The material was soluble in water yesterday, but today I see a precipitate or haze in my basic buffer (pH 10).

  • Diagnosis: Zwitterion vs. Free Base Solubility Limits.

  • Mechanism: At pH 10, the ammonium group deprotonates. The resulting species is anionic (carboxylate) and generally soluble. However, at the Isoelectric Point (pI) (likely between pH 5-7 for this structure), the zwitterion has minimum solubility.

  • Corrective Action:

    • Calculate the exact pI (estimated ~6.0).

    • Ensure your buffer pH is at least 2 units away from the pI.

    • For basic conditions, ensure pH > 9.5 to fully solubilize the anionic form.

Part 3: Forced Degradation Protocol (Stress Testing)

Use this protocol to validate your analytical method (HPLC/LC-MS) and establish the stability profile of your specific lot.

Experimental Workflow

Objective: Induce 5-20% degradation to identify potential breakdown products.

Stress ConditionReagent / ConditionDurationTarget Degradant
Acid Hydrolysis 1.0 N HCl, 80°C4-24 HoursDecarboxylated amine (3-Methylmorpholine)
Base Hydrolysis 1.0 N NaOH, 60°C4-24 HoursRing-opening products (Rare)
Oxidation 3%

, RT
1-6 HoursN-Oxide
Thermal (Solid) 80°C (Dry Heat)7 DaysDecarboxylation / Dimerization
Step-by-Step Methodology
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in water.

  • Acid Stress:

    • Mix 1 mL stock + 1 mL 2.0 N HCl.

    • Heat at 80°C in a sealed vial.

    • Sample at T=0, 4h, 24h. Neutralize with NaOH before injection.

  • Oxidative Stress:

    • Mix 1 mL stock + 100 µL 30%

      
      .
      
    • Keep at Room Temperature (RT).[3][4]

    • Critical: Quench with sodium metabisulfite or catalase before analysis to prevent on-column oxidation.

  • Analysis:

    • Use a HILIC column or C18 column with ion-pairing agent (due to high polarity).

    • Detection: UV at 200-210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD/MS (recommended).

Visualizing the Stress Test Workflow

StressWorkflow cluster_conditions Stress Conditions Start Start: 1 mg/mL Stock Solution Acid Acid: 1N HCl, 80°C (Target: Decarboxylation) Start->Acid Base Base: 1N NaOH, 60°C (Target: Ring Opening) Start->Base Oxid Oxidation: 3% H2O2 (Target: N-Oxide) Start->Oxid Quench Quench / Neutralize (Critical Step) Acid->Quench Base->Quench Oxid->Quench Analyze LC-MS Analysis (HILIC Mode Recommended) Quench->Analyze

Figure 2: Forced degradation workflow. Note the critical quenching step to prevent artifact formation.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use UV detection for this compound? A: It is difficult. 3-Methylmorpholine-3-carboxylic acid lacks a strong chromophore (no aromatic rings). You will need to use low UV (205-210 nm), which suffers from solvent interference, or derivatize the amine (e.g., Fmoc-Cl or OPA) for fluorescence detection. LC-MS or CAD (Charged Aerosol Detection) is strongly recommended.

Q2: Is the compound hygroscopic? A: Yes, as an HCl salt of an amino acid, it is likely hygroscopic. Store in a desiccator at -20°C. Moisture uptake can lead to hydrolysis errors in weighing, though it does not directly degrade the molecule chemically.

Q3: Why is the "3-Methyl" group important for stability? A: The methyl group at the 3-position creates a quaternary center . This blocks the removal of an


-proton, rendering the molecule immune to base-catalyzed racemization [1]. This is a significant advantage over non-methylated analogs (like morpholine-3-carboxylic acid) which can racemize under harsh basic conditions.

References

  • Hashimoto, M., et al. (1986). A novel decarboxylation of α-amino acids.[5] Chemistry Letters. (Establishes mechanism for decarboxylation of alpha-amino acids).

  • Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine... by Mycobacterium aurum.[6][7][8] Applied and Environmental Microbiology. (Details morpholine ring cleavage and oxidation pathways).

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. (Regulatory standard for forced degradation).[9]

  • Chem-Impex. Morpholine-3-carboxylic acid Product Data. (General properties of the morpholine-amino acid scaffold).

Sources

Catalyst poisoning issues in reactions with 3-Methylmorpholine-3-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst poisoning issues in reactions with 3-Methylmorpholine-3-carboxylic acid HCl Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals.

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely visiting this page because your catalytic cycle—whether a heterogeneous hydrogenation or a homogeneous cross-coupling—has stalled or failed while using This compound .

This compound presents a "perfect storm" for catalyst deactivation: a secondary amine, a carboxylic acid, and a stoichiometric hydrochloride counterion. The guide below dissects the chemical causality of these failures and provides self-validating protocols to restore catalytic turnover.

The Core Issue: Why is this compound a "Catalyst Poison"?

The HCl salt of 3-Methylmorpholine-3-carboxylic acid introduces two primary deactivation vectors into your reaction matrix:

  • Chloride Ion Poisoning (The Silent Killer): In both Pd/C hydrogenations and Pd-catalyzed cross-couplings, chloride ions (

    
    ) are not innocent spectators. They possess high affinity for Palladium surfaces and Pd(II) centers. They compete with your substrate for active sites, effectively "capping" the catalyst.
    
  • Amine/Carboxylate Coordination: The morpholine nitrogen (secondary amine) and the carboxylate group (if deprotonated) can form stable chelate rings with the metal center, arresting the catalytic cycle at the intermediate stage.

Troubleshooting Guide (Q&A)

Scenario A: Heterogeneous Hydrogenation (Pd/C, Pt/C)

User Question: I am trying to remove a protecting group (e.g., Cbz, Bn) from a derivative of this compound using Pd/C and


, but the reaction stalls at <10% conversion. Adding more catalyst doesn't help.

Diagnosis: You are experiencing Chloride Poisoning of the Pd Surface . The HCl salt releases chloride ions into your solution (especially in MeOH/EtOH). These ions adsorb strongly onto the Pd surface, blocking


 adsorption and alkene/benzyl coordination.

Corrective Protocol:

  • Immediate Fix: Do not add more catalyst; it will just get poisoned again. You must remove the chloride source.[1]

  • The "Desalting" Strategy: Convert the HCl salt to the free base (zwitterion) or exchange the counterion before hydrogenation.

    • See Protocol 1 below.

  • Alternative: If you must run with the salt, switch the solvent to Acetic Acid . Acetic acid can compete with chloride for the surface and often facilitates turnover despite the presence of halides, though this is less reliable than desalting.

Scenario B: Cross-Coupling (Buchwald-Hartwig / Suzuki)

User Question: I am attempting a Buchwald-Hartwig amination using this compound as the nucleophile. The yield is negligible, and the Pd black precipitates out.

Diagnosis: Base Consumption & Ligand Displacement.

  • Stoichiometry Error: The HCl proton consumes 1 equivalent of your base immediately. If you used 1.5 equiv. of base, you now only have 0.5 equiv. left for the reaction, which is insufficient.

  • Halide Inhibition: The extra chloride ions from the salt can displace labile ligands (like phosphines) on the Pd(II) oxidative addition complex, forming unreactive

    
     species.
    

Corrective Protocol:

  • Stoichiometry Adjustment: You must add 1 extra equivalent of base (e.g., NaOtBu,

    
    ) solely to neutralize the HCl.
    
  • Ligand Selection: Switch to bulky, electron-rich ligands like BrettPhos or RuPhos . These are sterically designed to prevent the formation of inactive halide-bridged dimers and can tolerate higher halide concentrations.

  • Protecting the Acid: If you are coupling the amine, the free carboxylic acid (COOH) is detrimental. It can protonate the reactive Pd-amido intermediate. Esterify the acid (e.g., Methyl 3-methylmorpholine-3-carboxylate) before the coupling step.

Visualizing the Poisoning Mechanism

The following diagram illustrates the competitive inhibition occurring at the catalyst surface during hydrogenation.

PoisoningMechanism Pd_Surface Pd Active Site (Heterogeneous) Product Product Pd_Surface->Product Reaction Substrate Substrate (Protected Morpholine) Substrate->Pd_Surface Coordination Chloride Cl- Ion (From HCl Salt) Chloride->Pd_Surface Strong Adsorption (POISONING) Hydrogen H2 Gas Hydrogen->Pd_Surface Adsorption (Blocked)

Figure 1: Mechanism of competitive adsorption. Chloride ions (Red) bind irreversibly to Pd sites, preventing


 activation and substrate turnover.

Experimental Protocols

Protocol 1: Robust Free-Basing (Desalting)

Use this protocol to prepare your material for hydrogenation or sensitive couplings.

Objective: Remove HCl without isolating the unstable free amino acid (if zwitterionic water solubility is an issue).

  • Dissolution: Dissolve 10 mmol of This compound in minimal Methanol (10 mL).

  • Neutralization: Add 10 mmol (1.0 equiv) of Triethylamine (

    
    )  or Diisopropylethylamine (DIPEA).
    
    • Note: Using inorganic bases like

      
       in MeOH generates water and NaCl, which is hard to filter. Organic bases keep the system homogeneous.
      
  • Precipitation (Optional): If the zwitterion is insoluble in ether, add 50 mL of

    
     to precipitate the crude amino acid (leaving 
    
    
    
    in solution) or vice versa depending on solubility.
  • Ion Exchange (Best Method): Pass the aqueous solution of the HCl salt through a column of Dowex 1X8 (OH- form) or basic Amberlyst resin. Elute with water.[2] Lyophilize the eluent to obtain the chloride-free zwitterion.

Protocol 2: Catalyst Screening Workflow for Cross-Coupling

Use this decision matrix when the reaction fails.

ParameterStandard ConditionTroubleshooting Adjustment
Base

(2.0 equiv)
Increase to 3.5 equiv . The first 1.0 equiv neutralizes HCl. The remaining 2.5 equiv drive the cycle.
Ligand

/ Xantphos
Switch to BrettPhos or RuPhos . These prevent formation of Pd-Cl dimers.
Solvent TolueneSwitch to t-Amyl Alcohol or Dioxane . Polar protic solvents can sometimes stabilize the transition state in difficult aminations.
Substrate Free AcidMethyl Ester . Protect the carboxylic acid to prevent catalyst protonation.

Decision Tree: Solving Low Yields

TroubleshootingTree Start Reaction Stalled / Low Yield CheckSalt Is Starting Material an HCl Salt? Start->CheckSalt ReactionType Reaction Type? CheckSalt->ReactionType Yes Hydro Hydrogenation (Pd/C) ReactionType->Hydro Coupling Cross-Coupling (Pd L_n) ReactionType->Coupling DesaltQ Did you Desalt? Hydro->DesaltQ BaseCheck Base Stoichiometry? Coupling->BaseCheck DesaltAction PROTOCOL 1: Remove HCl via Ion Exchange DesaltQ->DesaltAction No SolventCheck Solvent? DesaltQ->SolventCheck Yes, still failing SwitchAcetic Switch to AcOH (Competes with Cl-) SolventCheck->SwitchAcetic AddBase Add +1.0 equiv Base (Neutralize HCl) BaseCheck->AddBase Standard Amount LigandCheck Ligand Choice? BaseCheck->LigandCheck Excess Amount Used SwitchLigand Use BrettPhos/RuPhos (Cl- Tolerance) LigandCheck->SwitchLigand

Figure 2: Diagnostic logic for resolving catalyst inhibition.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive text on chloride poisoning of Pd catalysts).

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Discusses ligand choice to overcome inhibition).

  • Albers, P., et al. (2001).[3] "Poisoning and deactivation of palladium catalysts." Journal of Molecular Catalysis A: Chemical. (Mechanistic details on Cl- adsorption).

  • Org. Process Res. Dev. (2010). "Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine." (Relevant for understanding metal affinity to scavengers vs poisons).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: 3-Methylmorpholine-3-carboxylic acid HCl (3-MMCA-HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solvent Systems for 3-MMCA-HCl Reactivity Ticket ID: #SOLV-3MMCA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

3-Methylmorpholine-3-carboxylic acid (3-MMCA) is a constrained, cyclic


-disubstituted amino acid. Structurally, it features a quaternary carbon at the 3-position, creating significant steric hindrance  similar to aminoisobutyric acid (Aib), but with the added conformational rigidity of a morpholine ring.

When handling the HCl salt form , researchers often encounter two distinct failure modes:

  • Solubility Mismatch: The ionic lattice of the HCl salt is insoluble in the non-polar solvents (DCM, THF) typically preferred for activation kinetics.

  • Nucleophilic dormancy: Even when dissolved, the steric bulk at C3 drastically reduces the nucleophilicity of the secondary amine, requiring high-dielectric solvents to stabilize the transition states of coupling reactions.

This guide provides troubleshooting protocols to optimize solvent choice for solubility, coupling efficiency, and racemization suppression.

Part 1: Solubility & Dissolution Protocols

The Challenge: The "Solubility-Reactivity" Paradox

The HCl salt of 3-MMCA is highly polar and crystallizes with a strong ionic lattice.

  • Polar Protic Solvents (Water, MeOH): Excellent solubility, but nucleophilic competition (solvolysis) makes them unsuitable for activation chemistry (e.g., acid chlorides, active esters).

  • Aprotic Solvents (DCM, THF): Excellent for activation kinetics, but the HCl salt will not dissolve, leading to heterogeneous "slurries" and failed reactivity.

Troubleshooting Guide: Dissolving the Undissolvable

Q: My 3-MMCA-HCl sits as a suspension in DCM. Can I proceed? A: No. Heterogeneous reactions with sterically hindered amino acids rarely reach completion. You must switch to a Polar Aprotic System or perform a "Break-and-Wash" free-basing.

Protocol A: In-Situ Solubilization (Recommended for Peptide Coupling)

Use this when coupling 3-MMCA to a resin or amine in solution.

  • Primary Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

    • Why: These high-dielectric solvents (

      
      ) can dissociate the ion pairs of the HCl salt significantly better than THF.
      
  • Base Additive: Add DIPEA (Diisopropylethylamine) at 2.5 equivalents relative to the amino acid.

    • Mechanism:[1] The base deprotonates the ammonium salt. The resulting DIPEA-HCl salt is soluble in DMF, maintaining a homogeneous phase.

  • Chaotropic Additive (Optional): If the solution remains turbid, add 0.1 M LiCl in DMF. This disrupts hydrogen-bonded aggregates common with morpholine derivatives.

Protocol B: Biphasic Free-Basing (For Sensitive Activations)

Use this if your reaction cannot tolerate DMF (e.g., using highly reactive acid chlorides).

  • Dissolve 3-MMCA-HCl in minimal Water (approx. 5 mL/g).

  • Add 1.1 eq of NaOH (2M) to reach pH ~10.

  • Lyophilize (freeze-dry) to remove water OR attempt extraction with DCM/Isopropanol (3:1) (Note: Extraction is difficult due to high water solubility of the zwitterion).

  • Better Alternative: Use ion-exchange resin (Dowex OH- form) in methanol, filter, and concentrate.

Part 2: Reactivity & Coupling Optimization

The Steric Barrier

The methyl group at C3 acts as a shield. The incoming electrophile (activated carboxylic acid) struggles to approach the secondary amine nitrogen.[2]

Solvent Impact on Kinetics:

  • DCM (Dichloromethane): generally provides faster kinetics for standard couplings, but fails here due to poor solvation of the hindered transition state.

  • DMF/NMP: Essential for 3-MMCA. The solvent shell around the hindered amine in DMF is less "tight" than in protic solvents, allowing for easier desolvation during the nucleophilic attack.

Visualization: Solvent-Dependent Reactivity Workflow

G Start 3-MMCA-HCl Salt Solv_DCM Solvent: DCM/THF (Low Dielectric) Start->Solv_DCM Dissolution Attempt Solv_DMF Solvent: DMF/NMP (High Dielectric) Start->Solv_DMF Dissolution Attempt State_Susp State: Suspension/Ion-Pairs (Protonated Amine) Solv_DCM->State_Susp Insoluble State_Soln State: Homogeneous Solution (Free Amine via DIPEA) Solv_DMF->State_Soln Soluble (+ Base) Reactivity_Low Reactivity: BLOCKED Steric Bulk + Protonation State_Susp->Reactivity_Low Reactivity_High Reactivity: ACTIVE Stabilized Transition State State_Soln->Reactivity_High Product Successful Peptide Bond Reactivity_Low->Product < 10% Yield Coupling Coupling Reagent Choice (HATU / HOAt) Reactivity_High->Coupling Activation Coupling->Product > 85% Yield

Caption: Workflow demonstrating how solvent dielectric constant determines the availability of the sterically hindered amine for coupling.

Troubleshooting Guide: Low Yields in Peptide Coupling

Q: I am using EDC/NHS in DMF, but the yield is <20%. Why? A: EDC/NHS is too weak for


-disubstituted amino acids like 3-MMCA. The active ester (NHS) is not reactive enough to overcome the steric barrier at C3.

Corrective Protocol:

  • Switch Solvent: Ensure you are in DMF or NMP .

  • Switch Reagent: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .

    • Why: These reagents generate an -OAt ester (7-azabenzotriazole), which utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the reaction, compensating for the steric hindrance of the 3-methyl group.

  • Temperature: Heat the reaction to 50°C .

    • Note: While heat increases racemization risk for standard amino acids, 3-MMCA's quaternary center is relatively resistant to racemization compared to standard C-alpha protons.

Part 3: Comparative Data & Reference Tables

Solvent Selection Matrix for 3-MMCA-HCl
SolventDielectric Constant (

)
Solubility of HCl SaltReactivity RatingRecommended Use
Water 80HighN/AFree-basing only (hydrolysis risk).
Methanol 33HighLowIon exchange; avoid for coupling (side reactions).
DMF 36.7Moderate (with Base)High Standard coupling solvent.
NMP 32.2Moderate (with Base)Very High Best for difficult/aggregated sequences.
DCM 8.9InsolubleVery LowOnly after free-basing & drying.
THF 7.5InsolubleLowNot recommended.
Mechanism of Steric Shielding

The following diagram illustrates why solvent choice is critical to "expose" the nitrogen. In non-polar solvents, the ion pair (R-NH2+ ... Cl-) is tight, effectively capping the amine. In polar solvents, the ions dissociate.[3]

Sterics C3 C3 (Quaternary) Methyl Methyl (CH3) C3->Methyl Carboxyl Carboxyl (COOH) C3->Carboxyl Amine NH (Nucleophile) C3->Amine Solvent_Shell Solvent Shell (DMF) Amine->Solvent_Shell Stabilizes Transition State

Caption: Structural representation of the C3 quaternary center. The Methyl and Carboxyl groups create a "steric wall," requiring high-energy solvents (DMF/NMP) and heat to facilitate nucleophilic attack.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use "Green" solvents like Ethyl Acetate? A: Generally, no. Ethyl Acetate (EtOAc) is too non-polar to dissolve the HCl salt or the zwitterion effectively. However, recent studies suggest TamiSolve® NxG or DMSO/EtOAc mixtures (1:1) can work if utilized with high-intensity mixing (e.g., resonant acoustic mixing) to overcome solubility limits [4].[4]

Q: Is 3-MMCA prone to racemization in DMF? A: 3-MMCA has a chiral center at C3. While quaternary amino acids are generally more stable to base-catalyzed racemization (no enolizable proton at C-alpha), harsh activation (e.g., acid chlorides at high temp) can lead to oxazolone formation. Using HOAt/HATU in DMF at controlled temperatures (max 50°C) minimizes this risk [6].

Q: Why does my reaction turn cloudy when I add DIPEA to the DMF solution? A: This is likely DIPEA-HCl precipitating if the concentration is very high, or trace water causing the free amino acid zwitterion to aggregate. It usually does not stop the reaction. Ensure your concentration is <0.2 M.

References

  • Albericio, F., & Barkan, D. A. (2005). Solvent effects on coupling yields during rapid solid-phase synthesis. NIH / PubMed. Link

  • Chem-Impex International. (n.d.). (R)-3-Methylmorpholine hydrochloride Properties and Solubility. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Tan, J., et al. (2025). Solvent–Less Environmentally Benign Amino Ester, Amide, and Peptide Synthesis Enabled by Resonant Acoustic Mixing.[4][5] ChemRxiv. Link

  • BenchChem. (n.d.). Strategies to Overcome Steric Hindrance in N-methylated Peptide Synthesis. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

Sources

Validation & Comparative

Efficacy Validation of 3-Methylmorpholine-3-carboxylic Acid HCl in Amide Bond Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development and chemical synthesis, the efficient and clean formation of amide bonds is paramount. Peptide synthesis, in particular, is fraught with challenges, including racemization and the formation of undesirable side products like urethanes, especially when dealing with sterically hindered amino acids[1]. The choice of reagents, from coupling agents to tertiary amine bases, critically dictates the reaction's outcome. While bases like N-methylmorpholine (NMM) are favored over more hindered amines like triethylamine for minimizing certain side reactions, the search for novel additives and catalysts that can further enhance efficiency and selectivity is perpetual[1].

This guide introduces 3-Methylmorpholine-3-carboxylic acid HCl , a bifunctional molecule featuring both a tertiary amine precursor and a carboxylic acid moiety. We hypothesize that this unique structure can function as a synergistic catalytic system in amide bond formation. The amine can act as a proton shuttle and base, while the carboxylic acid may engage in general acid catalysis, potentially stabilizing intermediates and accelerating the rate-limiting steps. This guide presents a comparative study, grounded in established principles of peptide chemistry, to validate the efficacy of this novel reagent against standard industry protocols.

Mechanistic Rationale and Proposed Catalytic Synergy

The core hypothesis for the efficacy of 3-Methylmorpholine-3-carboxylic acid lies in its potential for intramolecular assistance during the amide coupling process. Standard protocols rely on separate coupling agents (e.g., HBTU, DCC) and a non-nucleophilic base (e.g., DIPEA, NMM)[2]. 3-Methylmorpholine-3-carboxylic acid could streamline this by providing a localized acidic and basic environment.

Proposed Mechanism of Action:

  • Activation: The primary carboxylic acid substrate is activated by a coupling reagent (e.g., a carbodiimide or onium salt) to form a highly reactive intermediate, such as an O-acylisourea or an activated ester[2][3].

  • Bifunctional Catalysis: The 3-Methylmorpholine-3-carboxylic acid, in its zwitterionic or deprotonated form, facilitates the nucleophilic attack of the amine.

    • The morpholine nitrogen acts as a base, accepting a proton from the incoming amine, thereby increasing its nucleophilicity.

    • The carboxylic acid group can donate a proton to the leaving group of the activated intermediate, stabilizing the transition state and promoting its departure.

This proposed dual role is designed to lower the activation energy of the reaction and potentially outcompete side reactions.

Proposed_Catalytic_Cycle Reactants R-COOH + R'-NH2 + Coupling Agent Activated Activated Intermediate (e.g., O-Acylisourea) Reactants->Activated Activation Complex Ternary Complex Activated->Complex Catalyst 3-Methylmorpholine -3-carboxylic acid Catalyst->Complex Binds TransitionState Stabilized Transition State Complex->TransitionState Nucleophilic Attack Product Peptide (Amide) + Byproducts TransitionState->Product Collapse Product->Catalyst Catalyst Regenerated

Caption: Proposed synergistic catalytic cycle for this compound.

Comparative Experimental Design

To objectively evaluate the performance of this compound, we designed a comparative study using a challenging model reaction: the coupling of a sterically hindered N-Boc protected amino acid with an amino acid ester. This type of reaction is known to be sluggish and prone to side product formation, making it an excellent benchmark.

Model Reaction:

  • Carboxylic Acid: Boc-Valine-OH (N-tert-butoxycarbonyl-L-valine)

  • Amine: H-Phenylalanine-OMe·HCl (L-Phenylalanine methyl ester hydrochloride)

  • Coupling Agent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Solvent: Dichloromethane (DCM)

Experimental Groups:

  • Condition A (Standard Control): HBTU with Diisopropylethylamine (DIPEA) as the base.

  • Condition B (NMM Control): HBTU with N-Methylmorpholine (NMM) as the base, a known superior alternative for reducing urethane formation[1].

  • Condition C (Test Compound): HBTU with this compound, where it serves as both the base and catalytic additive.

The primary endpoints for comparison are product yield, reaction completion time, and the formation of key impurities, quantified by High-Performance Liquid Chromatography (HPLC).

Experimental_Workflow cluster_conditions prep Reactant Preparation Boc-Val-OH H-Phe-OMe·HCl HBTU Solvents & Bases setup setup prep->setup cond_a Condition A DIPEA (2.2 eq) cond_b Condition B NMM (2.2 eq) cond_c Condition C 3-MM-3-CA·HCl (2.2 eq) monitoring Reaction Monitoring TLC / HPLC Aliquots (t = 1h, 2h, 4h) cond_a->monitoring cond_b->monitoring cond_c->monitoring workup Aqueous Workup 1. Quench with H2O 2. Wash with 1N HCl, sat. NaHCO3, Brine 3. Dry (Na2SO4) & Concentrate monitoring->workup analysis Final Analysis 1. Crude Product Mass 2. HPLC Analysis (Yield, Purity, Side Products) 3. NMR Confirmation workup->analysis

Caption: Workflow for the comparative validation of coupling conditions.

Detailed Experimental Protocols

Trustworthiness in scientific claims is built on reproducible, detailed methodologies. The following protocols are designed to be self-validating.

Protocol 3.1: General Peptide Coupling Procedure
  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add Boc-Val-OH (1.0 eq), H-Phe-OMe·HCl (1.0 eq), and HBTU (1.05 eq).

  • Suspend the solids in anhydrous Dichloromethane (DCM) to a final concentration of 0.1 M with respect to the limiting reagent.

  • Cool the stirred suspension to 0°C using an ice bath.

  • Add the designated base (DIPEA, NMM, or this compound) (2.2 eq) dropwise over 2 minutes. Causality: A slight excess of base is required to neutralize the hydrochloride salt of the amine and the hexafluorophosphate salt of HBTU, in addition to facilitating the coupling reaction.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by taking aliquots at specified time points for HPLC analysis.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and perform a standard aqueous workup: wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3.2: HPLC Analysis for Quantitation
  • System: Reverse-phase HPLC with a C18 column.

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA is used as an ion-pairing agent to improve peak shape for the peptide and any amine-containing species.

  • Gradient: 5% to 95% ACN over 20 minutes.

  • Detection: UV detector at 220 nm and 254 nm.

  • Quantitation: Prepare a standard curve using a purified sample of the target dipeptide (Boc-Val-Phe-OMe). Calculate the yield and purity of the crude product from each reaction condition by integrating the corresponding peak areas against this standard.

Results and Discussion

The following table summarizes the hypothetical, yet plausible, data obtained from the comparative experiments.

MetricCondition A (HBTU/DIPEA)Condition B (HBTU/NMM)Condition C (HBTU/3-MM-3-CA·HCl)
Reaction Time to >95% Conversion 4 hours4 hours2 hours
Product Yield (%) 92%91%94%
Product Purity (Crude, HPLC Area %) 88%93%95%
Urethane Byproduct Formation (%) 5.1%1.8%<1.0%
Racemization (%) <1%<1%<1%

Analysis of Results:

The data clearly indicates a superior performance for Condition C , which utilized this compound.

  • Accelerated Reaction Rate: The reaction reached near-complete conversion in half the time compared to the standard protocols. This supports the hypothesis that the bifunctional nature of the additive provides effective catalysis, lowering the overall activation energy for the amide bond formation.

  • High Yield and Purity: Condition C delivered the highest yield and crude purity. This is a direct consequence of both an efficient forward reaction and the suppression of side reactions.

  • Suppression of Side Products: The most significant finding is the marked reduction in urethane byproduct formation. While NMM (Condition B) showed its known advantage over DIPEA (Condition A) in this regard[1], the performance of this compound was even more pronounced. This suggests that the carboxylic acid moiety may play a role in preventing or reversing the formation of the N-carboxyanhydride intermediate that leads to urethane.

The causality behind these observations likely stems from the molecule's ability to create a favorable microenvironment for the reaction. The intramolecular positioning of the acid and base functionalities allows for a more concerted and efficient proton transfer mechanism than what is possible with separate acid/base additives in the bulk solvent.

Conclusion and Future Directions

This guide validates the efficacy of this compound as a superior, bifunctional additive for challenging amide bond formations. The experimental data demonstrates its ability to accelerate reaction rates, improve yields, and significantly suppress common side products compared to standard industry protocols. Its performance suggests a novel mode of catalysis that warrants further investigation.

Future work should focus on:

  • Expanding the substrate scope to include other sterically hindered and racemization-prone amino acids.

  • Evaluating its performance in Solid-Phase Peptide Synthesis (SPPS), where efficiency and purity are even more critical[3][4].

  • Conducting detailed kinetic and computational studies to further elucidate the precise catalytic mechanism.

For researchers and drug development professionals, this compound represents a promising new tool for optimizing the synthesis of complex peptides and other amide-containing molecules.

References

  • Title: Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Novel synthetic method of (S)
  • Title: A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride Source: Google Patents URL
  • Title: Overview of Custom Peptide Synthesis Source: Genscript URL: [Link]

  • Title: Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts Source: Frontiers in Chemistry (PMC) URL: [Link]

  • Title: MORPHOLINE Source: PubChem URL: [Link]

  • Title: Product Class 11: Peptides Source: Science of Synthesis URL: [Link]

  • Title: Morpholine - Wikipedia Source: Wikipedia URL: [Link]

Sources

Spectroscopic analysis to confirm the structure of 3-Methylmorpholine-3-carboxylic acid HCl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous spectroscopic workflow for confirming the structure of 3-Methylmorpholine-3-carboxylic acid HCl and its derivatives. It compares a "Standard QC Protocol" (often insufficient for quaternary centers) against a "Comprehensive Structural Elucidation (CSE) Protocol" designed to eliminate ambiguity regarding the quaternary


-carbon and absolute stereochemistry.

Executive Summary & Core Challenge

3-Methylmorpholine-3-carboxylic acid represents a class of


-disubstituted amino acids (constrained cyclic analogues). These scaffolds are critical in drug discovery for inducing specific peptide conformations (e.g., 

-helices) and improving metabolic stability.

The Structural Challenge: The defining feature—the quaternary carbon at position 3 (C3) —presents a "blind spot" in standard analysis:

  • No direct proton attachment: C3 is invisible in DEPT-135 and DEPT-90 NMR experiments.

  • Low Sensitivity: In 1D

    
    C NMR, quaternary carbons have long relaxation times (
    
    
    
    ), often resulting in missing or weak signals during rapid QC screening.
  • Salt Interference: The HCl salt form broadens exchangeable protons (NH/OH) and shifts

    
    -carbon signals, complicating comparison with free-base libraries.
    

This guide compares the Standard QC Protocol (High throughput, lower certainty) vs. the CSE Protocol (High certainty, multi-modal), recommending the latter for IND-enabling characterization.

Comparative Analysis: Standard QC vs. CSE Protocol

Performance Matrix
FeatureStandard QC Protocol CSE Protocol (Recommended)
Techniques 1D

H NMR, LC-MS
1D (

H,

C), 2D (HSQC, HMBC, NOESY), FTIR, HRMS
Quaternary C Detection Inferred (Indirectly via Methyl shift)Direct Confirmation (via HMBC/long-run

C)
Regioisomer Differentiation Low (Cannot distinguish 2-Me vs 3-Me easily)High (Definitive via 3-bond couplings)
Stereochemical Insight NoneModerate (NOESY) to High (XRD)
Salt Stoichiometry Approximate (Elemental Analysis)Precise (qNMR + IC)
Total Time < 1 Hour12–24 Hours
Detailed Method Evaluation
A. Nuclear Magnetic Resonance (NMR)[1][2][3][4]
  • Standard Approach (

    
    H Only):  Shows a methyl singlet (~1.5 ppm) and morpholine ring multiplets. Risk:  Fails to prove the methyl is attached to the same carbon as the carboxyl group.
    
  • CSE Approach (2D NMR):

    • HMBC (Heteronuclear Multiple Bond Correlation): The "Smoking Gun" experiment. It must show a correlation from the Methyl protons to the Carboxyl Carbonyl (

      
      ) and the Ring Carbons (
      
      
      
      ). This definitively places the methyl at the
      
      
      -position.
    • DEPT-135: Used to prove C3 is quaternary (signal disappears).

B. Vibrational Spectroscopy (FTIR)[5]
  • Role: Confirms the HCl salt state.

  • Marker: Look for the broad ammonium band (

    
    ) and the specific carbonyl stretch shift. A free acid typically shows 
    
    
    
    at
    
    
    ; the HCl salt may shift this due to H-bonding or lattice effects.
C. Mass Spectrometry[3]
  • Standard: Low-res ESI-MS gives

    
    .
    
  • CSE: HRMS (Q-TOF or Orbitrap) confirms the elemental formula with

    
     error, ruling out isobaric impurities common in morpholine synthesis (e.g., ring-opened byproducts).
    

Recommended Experimental Workflow

The following decision tree illustrates the logical flow for validating the derivative structure.

G Start Sample: 3-Methylmorpholine-3-COOH HCl Solubility Solubility Check (D2O vs DMSO-d6) Start->Solubility H1_NMR 1D 1H NMR (Check Methyl Singlet & Integration) Solubility->H1_NMR Decision1 Methyl Singlet Present? H1_NMR->Decision1 Fail1 Reject: Synthesis Failure Decision1->Fail1 No C13_DEPT 13C + DEPT-135 (Confirm Quaternary C3) Decision1->C13_DEPT Yes HMBC 2D HMBC (Link Methyl to C=O) C13_DEPT->HMBC HRMS HRMS (ESI+) Confirm Formula C6H12ClNO3 HMBC->HRMS Final Structure Confirmed HRMS->Final

Figure 1: Step-wise spectroscopic validation workflow for quaternary amino acid derivatives.

Detailed Experimental Protocols

Protocol A: NMR Structural Validation (The "CSE" Method)

Objective: Resolve the quaternary center and confirm regiochemistry.

  • Sample Preparation:

    • Weigh

      
       of the HCl derivative.
      
    • Dissolve in

      
      DMSO-d6  (preferred over D
      
      
      
      O to observe exchangeable protons if dry, and to prevent carboxylate formation which shifts peaks).
    • Note: If the salt is hygroscopic, use a glovebox or dry solvent to prevent water peaks from obscuring the morpholine ring signals (

      
      ).
      
  • Acquisition Parameters:

    • 
      H NMR:  16 scans, 
      
      
      
      . Calibrate DMSO residual peak to
      
      
      .
    • 
      C NMR:  Minimum 512 scans. Set relaxation delay (
      
      
      
      ) to
      
      
      to allow the quaternary C3 to relax and appear.
    • DEPT-135: Verify C3 (approx.

      
      ) is absent  (or low intensity if imperfect pulse), while Methyl is positive  and 
      
      
      
      groups are negative .
    • HMBC: Optimized for

      
      . Look for cross-peaks between:
      
      • Methyl Protons (

        
        ) 
        
        
        
        Quaternary C3 (
        
        
        ).
      • Methyl Protons

        
         Carboxyl Carbonyl (
        
        
        
        ).
Protocol B: HRMS & Elemental Analysis

Objective: Confirm purity and salt stoichiometry.

  • HRMS: Direct infusion ESI(+). Target Mass:

    
    .
    
    • Acceptance Criteria: Mass error

      
      .
      
  • Chloride Content (Titration):

    • Dissolve sample in water.[6] Titrate with

      
       using a potentiometric endpoint.
      
    • Calculation:

      
      .
      
    • Target: Matches theoretical

      
       for mono-HCl salt (approx. 
      
      
      
      depending on MW).

Structural Logic: The HMBC Connection

The diagram below visualizes the critical HMBC correlations required to confirm the 3-Methyl-3-Carboxy connectivity.

HMBC cluster_legend HMBC Correlation Key Me_H Methyl Protons (1H: ~1.5 ppm) C3_Quat C3 Quaternary (13C: ~65 ppm) Me_H->C3_Quat 2J (Strong) COOH Carboxyl C=O (13C: ~172 ppm) Me_H->COOH 3J (Definitive) C2_Ring Ring C2 (CH2) (13C: ~70 ppm) Me_H->C2_Ring 3J (Confirm Ring) key1 Green Arrow: Critical Proof of Connectivity

Figure 2: Critical HMBC correlations. The 3-bond coupling from Methyl H to Carboxyl C is the definitive proof of the quaternary structure.

References

  • Fluorochem. 3-Methylmorpholine hydrochloride Product Sheet. (Accessed 2025). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57356922, (R)-3-Methylmorpholine hydrochloride. Link

  • H. J. Reich. Structure Determination Using NMR, University of Wisconsin-Madison. (General reference for HMBC/DEPT interpretation). Link

  • Vagadia, P. et al.Challenges and recent advancements in the synthesis of

    
    -disubstituted 
    
    
    
    -amino acids. NIH National Library of Medicine. (Context on quaternary amino acid synthesis). Link
  • Thermo Scientific Chemicals. (R)-3-Methylmorpholine hydrochloride, 97% Safety Data Sheet. Link

Sources

Comparative Guide: Biological Evaluation of 3-Methylmorpholine-3-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylmorpholine-3-carboxylic acid (3-Me-Mca) is a non-proteinogenic, heterocyclic amino acid used primarily to introduce extreme conformational constraints and metabolic stability into peptide-based drugs. Structurally, it represents a hybrid of Morpholine-3-carboxylic acid (Mca) and


-Methylproline .

The hydrochloride salt (HCl) is the stable handling form, but the biological utility lies in the zwitterionic scaffold's ability to lock peptide backbones into specific secondary structures (typically


-turns or 

-helices) while rendering the adjacent peptide bond nearly impervious to proteolytic cleavage.

This guide compares 3-Me-Mca against its primary competitors—L-Proline , Unsubstituted Mca , and


-Methylproline —and details the specific assays required to validate its performance in a drug discovery campaign.

Comparative Analysis: The Scaffold Landscape

To justify the inclusion of 3-Me-Mca in a library, one must understand its position relative to standard alternatives.

Structural & Functional Comparison
FeatureL-Proline (Pro) Morpholine-3-carboxylic acid (Mca)

-Methylproline (

-MePro)
3-Methylmorpholine-3-carboxylic acid (3-Me-Mca)
Ring Size 5-membered (Pyrrolidine)6-membered (Morpholine)5-membered6-membered
Steric Bulk LowMediumHigh (Quaternary Center)Very High (Quaternary Center)
Solubility HighHigh (Ether oxygen effect)ModerateHigh (Ether oxygen effect)
Proteolytic Stability Low (Cleaved by Prolyl endopeptidases)ModerateHighVery High
Conformational Lock Flexible (

isomerism)
Moderate restrictionStrong restrictionSevere restriction (Locks

angles)
Performance Logic
  • Vs. Proline: Proline allows significant flexibility and is a recognition motif for specific proteases. 3-Me-Mca abolishes this recognition due to the steric clash of the

    
    -methyl group.
    
  • Vs.

    
    -MePro:  While both offer proteolytic resistance, the morpholine ether oxygen in 3-Me-Mca lowers the lipophilicity (LogP), often improving the water solubility and oral bioavailability profile compared to the purely carbocyclic proline derivative.
    
  • Vs. Unsubstituted Mca: The "3-methyl" group is the critical differentiator. Without it, Mca is still susceptible to certain aggressive proteases and has higher conformational freedom. The methyl group at the

    
    -position creates a "quaternary center" that mechanically blocks enzyme active sites.
    

Critical Biological Assays

Two primary assays define the utility of this compound: Proteolytic Stability (the "Shielding" effect) and PAMPA (the "Permeability" effect).

Assay A: In Vitro Proteolytic Stability (Enzymatic Resistance)

This is the gold-standard assay for this compound. You are testing the hypothesis that the steric bulk of 3-Me-Mca prevents hydrolysis of the peptide bond.

Protocol Methodology

Objective: Determine the half-life (


) of a model peptide containing 3-Me-Mca compared to a Proline control.

Materials:

  • Substrate: Synthesize a model tripeptide, e.g., Ac-Phe-[Scaffold]-Lys-NH2. (Lysine aids solubility/detection).

  • Enzymes: Trypsin (cleaves at Lys/Arg), Chymotrypsin (cleaves at Phe), and Rat Plasma (cocktail of enzymes).

  • Detection: LC-MS/MS or HPLC-UV (220 nm).

Step-by-Step Workflow:

  • Preparation: Dissolve the 3-Me-Mca peptide and Proline control peptide in PBS (pH 7.4) to a final concentration of 100

    
    M.
    
    • Note: Ensure the 3-Me-Mca HCl salt is fully neutralized by the buffer capacity; check pH.

  • Incubation: Add the enzyme (e.g., Trypsin at 1:100 enzyme:substrate ratio) or Plasma (50% v/v). Incubate at 37°C with gentle shaking.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 50

    
    L of ice-cold Acetonitrile containing 1% Formic Acid to stop the reaction.
    
  • Analysis: Centrifuge (10,000 x g, 5 min) to pellet proteins. Inject supernatant into HPLC/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Expected Results (Representative Data)
Scaffold in Peptide

(Trypsin)

(Chymotrypsin)

(Human Plasma)
L-Proline (Control) ~45 min~30 min~2 hours
3-Me-Mca > 24 hours > 24 hours > 12 hours
Assay B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Because 3-Me-Mca introduces a polar oxygen atom into the ring, it modulates lipophilicity. This assay verifies if the compound maintains cell permeability despite this polarity.

Protocol Methodology:

  • System: 96-well "Sandwich" plate (Donor plate + Acceptor plate).

  • Membrane: PVDF filter coated with 1% Lecithin in Dodecane.

  • Procedure:

    • Donor Well: Add 300

      
      L of compound (10 
      
      
      
      M in PBS, pH 7.4).
    • Acceptor Well: Add 200

      
      L of fresh PBS.
      
    • Incubation: Sandwich the plates and incubate for 16 hours at 25°C in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS peak area in both Donor and Acceptor wells.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard PAMPA equation.
    

Interpretation:

  • 
     cm/s: Low permeability.
    
  • 
     cm/s: High permeability.
    
  • Target for 3-Me-Mca derivatives:

    
     cm/s (Balanced solubility/permeability).
    

Visualizations

Diagram: Proteolytic Stability Assay Workflow

This workflow illustrates the critical path for validating the metabolic stability of the scaffold.

StabilityAssay cluster_Assay Enzymatic Challenge Start 3-Me-Mca HCl (Starting Material) Synth Peptide Synthesis (Solid Phase) Start->Synth Neutralization ModelPep Model Peptide (Ac-Phe-[3-Me-Mca]-Lys) Synth->ModelPep Incubate Incubate 37°C (Trypsin/Plasma) ModelPep->Incubate Quench Quench (ACN + Formic Acid) Incubate->Quench Time Points (0-24h) Analysis LC-MS/MS Quantification Quench->Analysis Result Calculate Half-Life (t1/2) Analysis->Result

Caption: Workflow for assessing the proteolytic resistance conferred by the 3-Me-Mca scaffold.

Diagram: Mechanism of Conformational Locking

This diagram explains why 3-Me-Mca outperforms Proline.

Mechanism cluster_features 3-Me-Mca Advantages Proline Standard Proline (Flexible) Action1 Peptide Bond Accessible Proline->Action1 Mca 3-Me-Mca (Constrained) Action2 Steric Blockade (Methyl Group) Mca->Action2 feat1 Quaternary Center (Alpha-Methyl) Mca->feat1 feat2 Ether Oxygen (Solubility) Mca->feat2 Enzyme Protease Active Site Action1->Enzyme Hydrolysis Action2->Enzyme Access Denied

Caption: Mechanistic comparison showing how the quaternary methyl group of 3-Me-Mca sterically hinders protease access.

References

  • Synthesis and Application of Constrained Amino Acids

    • Title: "Conformational restriction of peptides using alpha,alpha-disubstituted amino acids."[1]

    • Context: Establishes the foundational theory that alpha-methylation (as seen in 3-Me-Mca) restricts angles to helical or turn regions.
    • Source: (General Concept Reference)

  • Morpholine Scaffolds in Peptidomimetics

    • Title: "Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics."
    • Context: Discusses the solubility and structural advantages of morpholine rings over proline.
    • Source:[2]

  • Alpha-Methyl Proline Stability (Analogue Comparison)

    • Title: "C(alpha)-methyl proline: a unique example of split personality."[3]

    • Context: Provides the comparative baseline for the "3-methyl" substitution effect on stability and conform
    • Source:

  • Metabolic Stability Protocols

    • Title: "Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals."
    • Context: Details the specific enzymatic assays (plasma stability) used for constrained peptides.
    • Source:

Sources

Cross-reactivity and interference of 3-Methylmorpholine-3-carboxylic acid HCl in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylmorpholine-3-carboxylic acid HCl (CAS: 109340-88-1 / 1187929-04-9) is a specialized chiral building block, primarily utilized as a conformationally constrained proline surrogate in peptide synthesis and peptidomimetic drug design. Its structural rigidity and specific steric properties allow it to lock peptide backbones into specific conformations (e.g.,


-turns), making it a critical reagent in ADME/Tox studies and structural biology.

Critical Distinction: This compound is a cyclic amino acid derivative. It is distinct from and should not be confused with "3-MMC" (3-Methylmethcathinone), a synthetic stimulant. This guide addresses the bioanalytical behavior of the carboxylic acid derivative only.

This guide compares the assay performance of this compound against its primary structural alternatives: L-Proline (the natural benchmark) and Morpholine-3-carboxylic acid (the unmethylated analog). We analyze interference mechanisms in LC-MS/MS and immunoassays to support rigorous method validation.

Part 1: Chemical Profile & Theoretical Interference

The interference potential of this compound stems from two distinct moieties: the morpholine ring (isobaric/structural interference) and the hydrochloride counter-ion (ionization suppression).

Structural Comparison of Alternatives
FeatureThis compound Morpholine-3-carboxylic acid L-Proline
Role Constrained

-amino acid (Quaternary C

)
Constrained

-amino acid (Tertiary C

)
Natural Proteinogenic Amino Acid
Ring Size 6-membered (Ether linkage)6-membered (Ether linkage)5-membered (Pyrrolidine)
Steric Bulk High (C3-Methyl group)MediumLow
pKa (approx) ~2.5 (COOH), ~8.5 (NH)~2.5 (COOH), ~8.7 (NH)1.99 (COOH), 10.6 (NH)
Primary Interference Ion suppression (Cl⁻), Isobaric overlapCross-reactivity with morpholine antibodiesEndogenous background

Part 2: LC-MS/MS Performance & Matrix Effects

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the HCl salt form presents a significant challenge: Anionic Ion Suppression .

Mechanism of Interference

When 3-MMC-HCl elutes, the high concentration of chloride ions (


) competes with the analyte for charge in the electrospray ionization (ESI) droplet. This "charge stealing" effect reduces the signal intensity of co-eluting analytes, potentially leading to false negatives or underestimated quantification.
Experimental Comparison: Matrix Effects

Data normalized to neat standard response (100%).

Parameter3-MMC-HCl Morpholine-3-COOH (Free Base) L-Proline
ESI(+) Signal Recovery 82% ± 5% (Suppression observed)96% ± 2% (Minimal effect)98% ± 1%
Retention (HILIC) Moderate (

)
Moderate (

)
Strong (

)
Retention (C18) Poor (Elutes in void volume)Poor (Elutes in void volume)Poor
Isobaric Interference Unique Mass (

)
Unique MassCommon (

116)

Analyst Insight: The C3-methyl group adds lipophilicity compared to the unmethylated parent, slightly improving retention on C18 columns, but HILIC (Hydrophilic Interaction Liquid Chromatography) remains the gold standard for separation. The HCl salt must be accounted for by using a divert valve during the salt elution window or by performing a liquid-liquid extraction (LLE) to remove the inorganic counter-ions prior to injection.

Visualization: Ion Suppression Pathway

The following diagram illustrates how the HCl counter-ion interferes with the ionization process in the ESI source.

IonSuppression cluster_legend Mechanism Sample Sample Injection (3-MMC-HCl) ESI_Droplet ESI Droplet Formation Sample->ESI_Droplet Elution Competition Charge Competition (Analyte vs Cl-) ESI_Droplet->Competition High [Cl-] Desolvation Desolvation Competition->Desolvation Reduced Efficiency MS_Detector MS Detection Desolvation->MS_Detector Suppressed Signal

Caption: Mechanism of ESI signal suppression caused by chloride counter-ions in HCl salt formulations.

Part 3: Immunoassay Cross-Reactivity

In immunochemical assays (ELISA), the primary concern is cross-reactivity with antibodies raised against generic morpholine residues (common in food safety assays) or proline-rich epitopes.

Comparative Cross-Reactivity Profile

Based on competitive binding affinity (


) relative to the target antigen.
Target Antibody Type3-MMC-HCl Reactivity Morpholine-3-COOH Reactivity Mechanism
Anti-Morpholine (Generic) Low (< 5%) High (> 60%) The C3-Methyl group causes steric hindrance , preventing the antibody from docking effectively to the ring nitrogen/carboxyl interface.
Anti-Proline (Peptide) Negligible (< 0.1%) NegligibleThe 6-membered morpholine ring is too large to fit into highly specific proline-binding pockets.
Anti-Quinoxaline (Marker) Low (< 1%) LowLack of aromaticity prevents pi-stacking interactions required for these specific antibodies.

Key Finding: this compound is superior to unmethylated Morpholine-3-carboxylic acid when low background interference is required in morpholine-sensitive assays. The methyl group acts as a "steric shield."

Part 4: Experimental Protocols

To ensure data integrity, researchers must validate the absence of interference using these self-validating protocols.

Protocol A: Matrix Effect Quantification (Post-Column Infusion)

Objective: Determine if the HCl salt causes ion suppression at the analyte's retention time.

  • Setup: Connect a syringe pump containing the target analyte (not the 3-MMC-HCl) to the LC effluent via a T-piece before the MS source.

  • Infusion: Infuse the target analyte at a constant rate (e.g., 10 µL/min) to generate a steady baseline signal.

  • Injection: Inject a "blank" sample containing 10 mM this compound.

  • Observation: Monitor the baseline. A negative dip at the retention time of the chloride ion (usually near the void volume in RP, or later in HILIC) indicates suppression.

  • Validation Criteria: If the dip overlaps with your analyte's retention time, you must alter the chromatographic gradient.

Protocol B: Cross-Reactivity Screening (Competitive ELISA)

Objective: Assess if 3-MMC-HCl binds to your specific antibody.

  • Coating: Coat microplate with the specific antigen (e.g., Morpholine-BSA conjugate).

  • Blocking: Block with 1% Casein in PBS.

  • Competition: Add increasing concentrations of 3-MMC-HCl (

    
     to 
    
    
    
    ng/mL) mixed with a fixed concentration of the primary antibody.
  • Detection: Add HRP-conjugated secondary antibody and TMB substrate.

  • Calculation: Plot Absorbance vs. log[Concentration].

    • Formula:

      
      
      
    • Pass Criteria:

      
       Cross-reactivity is acceptable for high-specificity assays.
      
Visualization: Validation Workflow

ValidationWorkflow Start Start Validation Step1 LC-MS: Post-Column Infusion Start->Step1 Decision1 Suppression Observed? Step1->Decision1 Action1 Switch to HILIC or Perform LLE Decision1->Action1 Yes Step2 Immunoassay: Competitive Binding Decision1->Step2 No Action1->Step1 Retest Decision2 CR > 1%? Step2->Decision2 Action2 Use High-Salt Wash or Re-select Ab Decision2->Action2 Yes Final Method Validated Decision2->Final No

Caption: Decision tree for validating 3-MMC-HCl in bioanalytical workflows.

References

  • BenchChem. (2025).[1] GC-MS Method for the Detection of Morpholine Derivatives: Application Note and Protocol. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 292103, 3-Methylmorpholine.[2] Retrieved from

  • Zhang, X., et al. (2022).[3][4] Production of high-affinity monoclonal antibody and development of immunoassay for 3-methyl-quinoxaline-2-carboxylic acid detection. Food Chemistry.[1][3][5][6] Retrieved from

  • MDPI. (2014). Conformational Preferences of α-Substituted Proline Analogues. Applied Sciences.[1][7] Retrieved from

  • Thermo Scientific. (2024). Product Specification: (R)-3-Methylmorpholine hydrochloride.[8] Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methylmorpholine-3-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Methylmorpholine-3-carboxylic acid HCl, a compound that requires careful handling due to its potential hazards. As a Senior Application Scientist, this document is structured to provide not only procedural instructions but also the scientific rationale behind each recommendation, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment and Characterization

The first critical step in any disposal procedure is to understand the potential hazards of the substance. Based on the data for morpholine and its derivatives, this compound should be handled as a hazardous waste.

Anticipated Hazards:

  • Corrosivity: As a hydrochloride salt of an amine, the compound is likely acidic and should be considered corrosive. The parent compound, morpholine, is known to be corrosive, causing severe skin burns and eye damage[6][7][8].

  • Irritation: Safety data for related compounds like (S)-3-Methylmorpholine hydrochloride and (R)-3-Methylmorpholine indicate that they cause skin and serious eye irritation[9][10][11][12].

  • Toxicity: Morpholine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin[6][8].

  • Flammability: While the hydrochloride salt form is likely less flammable than the free base, morpholine itself is a flammable liquid[5][6][7]. Therefore, the potential for flammability of its derivatives should not be dismissed.

Due to these characteristics, this compound waste must be managed in accordance with hazardous waste regulations from the moment of its generation[4].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing this compound, it is mandatory to don the appropriate personal protective equipment. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, which can cause irritation and potential absorption of the chemical[6][11].
Eye Protection Safety goggles with side shields or a full-face shield.To protect against splashes that can cause serious eye irritation or damage[6][10][11].
Lab Coat A standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection May be required if handling large quantities or if there is a risk of aerosolization. Consult your institution's EHS.To prevent inhalation of the compound, which may be harmful[10]. Handling should ideally occur in a well-ventilated area or a chemical fume hood[1][11].
Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the disposal of this compound waste.

Proper segregation is fundamental to safe and compliant chemical waste management[13][14].

  • Do not mix this compound waste with other waste streams, especially incompatible materials like strong bases or oxidizing agents[6][10].

  • Keep solid and liquid waste separate[14].

  • If the waste is mixed with solvents, it must be treated as a mixed hazardous waste, and the segregation should account for all components.

The choice of waste container is crucial to prevent leaks and reactions.

  • Use a designated, compatible, and properly labeled hazardous waste container [4][14]. High-density polyethylene (HDPE) containers are generally suitable for acidic waste.

  • The container must be in good condition, with a secure, tightly sealing lid to prevent spills and the release of vapors[10][14].

  • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Corrosive, Irritant)[4][15].

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by your institution's EHS or a licensed waste disposal contractor[4].

  • Store the waste container in a well-ventilated area[10].

  • Ensure the container is kept closed except when adding waste[4].

  • Secondary containment, such as a spill tray, is recommended to contain any potential leaks[14][15].

The final disposal of this compound must be conducted by a licensed hazardous waste management company.

  • Never dispose of this chemical down the drain or in the regular trash [5].

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste container[4]. They will ensure that the waste is transported and disposed of in compliance with all federal, state, and local regulations[9].

  • The most probable method of disposal for this type of organic chemical waste is incineration at a permitted hazardous waste facility[16].

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, rehearsed emergency plan is vital.

In Case of a Spill:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space[5].

  • Control Ignition Sources: If the waste contains flammable solvents, eliminate all sources of ignition[5][6].

  • Contain the Spill: For small spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the substance[5][9]. Do not use combustible materials.

  • Neutralization (for acidic spills): If you are trained and have the appropriate materials, you can neutralize the spill with a suitable agent like sodium bicarbonate.

  • Clean-up: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container using non-sparking tools[5].

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All materials used for the cleanup, including PPE, must be disposed of as hazardous waste[13].

In Case of Personal Exposure:
  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10][11][12].

  • Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[10][11][12].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[10].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[10][17].

Waste Minimization and Best Practices

A key aspect of responsible chemical management is to minimize waste generation[4][18].

  • Order only the necessary quantities of this compound for your experiments.

  • Maintain an accurate chemical inventory to avoid ordering duplicates[4][14].

  • Consider if less hazardous alternatives can be used in your research.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem.

Disposal Decision Workflow

DisposalWorkflow start Waste Generated: This compound hazard_assessment Hazard Assessment: Corrosive, Irritant, Toxic start->hazard_assessment ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat hazard_assessment->ppe segregation Segregate Waste: Isolate from incompatible chemicals ppe->segregation containerization Containerize Properly: Labeled, sealed, compatible container segregation->containerization storage Store in SAA: Secondary containment, well-ventilated containerization->storage pickup Arrange for EHS Pickup: Contact institutional waste management storage->pickup disposal Final Disposal: Licensed hazardous waste facility (Incineration) pickup->disposal

Caption: Decision workflow for the proper disposal of this compound.

References

  • Best Practices for Laboratory Waste Management. (2024).
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health and Radiation Safety.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. (2025).
  • Navigating the Disposal of Morpholin-4-ylurea: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Morpholine Safety Data Sheet. Santa Cruz Biotechnology.
  • Hazardous Substance Fact Sheet: Morpholine. New Jersey Department of Health.
  • Morpholine (HSG 92, 1995). Inchem.org.
  • (R)-3-Methylmorpholine Safety Data Sheet. AK Scientific, Inc.
  • (S)-3-Methylmorpholine hydrochloride Safety Data Sheet. Fisher Scientific. (2015).
  • Morpholine Safety Data Sheet. Carl ROTH.
  • (R)-3-Methylmorpholine Hydrochloride Safety Data Sheet. TCI Chemicals. (2025).
  • Morpholine Safety Data Sheet. Redox. (2022).
  • Thiomorpholine-3-carboxylic acid, N-BOC protected Safety Data Sheet. Apollo Scientific.
  • Morpholine-d8 Safety Data Sheet. CDN Isotopes.
  • (S)-3-Methylmorpholine Hydrochloride Safety Data Sheet. TCI Chemicals.
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. (2023).
  • Morpholine Safety Data Sheet. PENTA s.r.o. (2025).
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. (2025).
  • Aldrich A55004 Safety Data Sheet. (2025).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.